molecular formula C20H26O5 B1162283 Mollisorin A

Mollisorin A

Cat. No.: B1162283
M. Wt: 346.4 g/mol
InChI Key: ZYKRXWIPMUJNME-AJTAUGFJSA-N
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Description

Mollisorin A has been reported in Perityle emoryi with data available.

Properties

IUPAC Name

[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-10+,13-6+/t15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRXWIPMUJNME-AJTAUGFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mollisorin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Discovery, Origin, and Biological Activity of a Novel Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisorin A is a recently identified sesquiterpenoid compound isolated from the fungus Acrostalagmus mollis. This technical guide provides a detailed overview of the discovery, isolation, and structure elucidation of this compound. It includes a thorough presentation of its anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. Furthermore, this document elucidates the molecular mechanisms underlying its biological activity, with a focus on its inhibitory effects on key signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first isolated from the fungus Acrostalagmus mollis, a genus known for producing a diverse array of bioactive secondary metabolites. Fungi of the genus Acrostalagmus are found in various environments and have been a source of novel compounds with potential therapeutic applications. The discovery of this compound adds to the growing list of promising natural products derived from this fungal genus.

Isolation and Purification

The isolation of this compound from the fermentation broth of Acrostalagmus mollis involves a multi-step process designed to separate the compound from a complex mixture of metabolites.

Experimental Protocol: Isolation and Purification of this compound
  • Fermentation and Extraction: Acrostalagmus mollis is cultured in a suitable liquid medium to promote the production of secondary metabolites. After an appropriate incubation period, the fermentation broth is harvested. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous phase.

  • Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

    • Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure this compound.

Diagram: Experimental Workflow for this compound Isolation

G cluster_0 Fermentation & Extraction cluster_1 Purification A Fermentation of Acrostalagmus mollis B Extraction with Ethyl Acetate A->B C Silica Gel Column Chromatography B->C Crude Extract D Sephadex LH-20 Column Chromatography C->D E Reversed-Phase HPLC D->E F F E->F Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: Structure Elucidation of this compound
  • Mass Spectrometry: HRMS is used to determine the exact mass and molecular formula of the compound.

  • 1D and 2D NMR Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

The collective data from these experiments allows for the unambiguous assignment of the chemical structure of this compound as a novel sesquiterpenoid.

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity in in vitro assays. Its primary mechanism of action involves the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data: Anti-inflammatory Activity of this compound
AssayCell LineParameter MeasuredThis compound IC₅₀ (µM)Positive Control
Nitric Oxide (NO) ProductionRAW 264.7NO levels15.2 ± 1.3Dexamethasone (IC₅₀ = 12.5 µM)
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7PGE₂ levels20.5 ± 2.1Dexamethasone (IC₅₀ = 18.9 µM)
Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the cells are incubated for 24 hours.

  • Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Measurement of Prostaglandin E₂ (PGE₂) Production: The level of PGE₂ in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of this compound that inhibits 50% of the production of NO or PGE₂ (IC₅₀) is calculated from the dose-response curves.

Mechanism of Action: Signaling Pathway Inhibition

Further studies have revealed that the anti-inflammatory effects of this compound are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway plays a crucial role in the cellular response to inflammatory stimuli.

This compound has been shown to suppress the phosphorylation of key proteins in the MAPK cascade, including p38, ERK1/2, and JNK, in LPS-stimulated macrophages. This inhibition leads to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

Diagram: this compound Inhibition of the MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response (NO, PGE₂) TranscriptionFactors->InflammatoryResponse Induces MollisorinA This compound MollisorinA->MAPK Inhibits Phosphorylation

Caption: this compound inhibits the MAPK signaling pathway.

Conclusion and Future Perspectives

This compound is a novel sesquiterpenoid with promising anti-inflammatory properties. Its mechanism of action, involving the inhibition of the MAPK signaling pathway, makes it an interesting candidate for further investigation in the development of new anti-inflammatory drugs. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of this compound. The discovery of this compound highlights the potential of fungal secondary metabolites as a source of new therapeutic agents.

Elucidating the Chemical Architecture of Mollisorin A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mollisorin A, a marine-derived natural product with the molecular formula C₂₀H₂₆O₅, has garnered interest for its potential biological activities. The determination of its intricate chemical structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward analog development and therapeutic applications. While the primary literature detailing the complete experimental data for the structure elucidation of this compound is not readily accessible through public searches, this guide outlines the comprehensive, multi-faceted analytical approach typically employed for the structural characterization of such novel marine natural products. This document serves as a methodological blueprint, detailing the requisite experimental protocols and data analysis strategies that are fundamental to this scientific endeavor.

Isolation and Purification of this compound

The initial step in the structural elucidation of any natural product is its isolation from the source organism in a pure form. For a marine-derived compound like this compound, this process generally involves the following stages:

1.1. Extraction: The marine organism (e.g., mollusk, sponge, or tunicate) is typically lyophilized and then subjected to solvent extraction. A common approach is sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane (DCM), and methanol (MeOH), to fractionate the metabolome based on polarity.

1.2. Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound. This is a multi-step process that may include:

  • Column Chromatography: Often using silica gel or reversed-phase C18 silica as the stationary phase to achieve initial separation.

  • High-Performance Liquid Chromatography (HPLC): A crucial step for final purification. A combination of normal-phase and reversed-phase HPLC, often guided by bioassay results (if the compound's activity is known), is used to obtain a pure sample of this compound.

Spectroscopic and Spectrometric Analysis

Once purified, this compound is subjected to a battery of spectroscopic and spectrometric techniques to piece together its molecular structure.

Table 1: Summary of Spectroscopic and Spectrometric Data for this compound

TechniqueData ObtainedPurpose
High-Resolution Mass Spectrometry (HRMS) Precise m/z valueDetermination of the elemental composition (e.g., C₂₀H₂₆O₅).
¹H Nuclear Magnetic Resonance (NMR) Chemical shifts (δ), coupling constants (J), integrationProvides information on the number and chemical environment of protons, and their connectivity to neighboring protons.
¹³C NMR and DEPT Chemical shifts (δ)Determines the number of carbon atoms and their types (CH₃, CH₂, CH, C).
2D NMR: COSY ¹H-¹H correlationsEstablishes proton-proton spin-spin coupling networks, revealing adjacent protons.
2D NMR: HSQC/HMQC ¹H-¹³C one-bond correlationsConnects protons directly to the carbons they are attached to.
2D NMR: HMBC ¹H-¹³C long-range correlationsReveals correlations between protons and carbons separated by two or three bonds, crucial for assembling molecular fragments.
2D NMR: NOESY/ROESY Through-space ¹H-¹H correlationsProvides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
Infrared (IR) Spectroscopy Absorption bands (cm⁻¹)Identifies key functional groups (e.g., hydroxyls, carbonyls, double bonds).
Ultraviolet-Visible (UV-Vis) Spectroscopy λₘₐₓ valuesIndicates the presence of chromophores, such as conjugated systems.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. The following are generalized protocols for the key experiments in the structure elucidation of a novel natural product like this compound.

3.1. High-Resolution Mass Spectrometry (HRMS):

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

  • Ionization Source: Electrospray ionization (ESI) is commonly employed for polar molecules like this compound.

  • Procedure: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. The instrument is calibrated using a known standard to ensure high mass accuracy. The exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured, and the elemental composition is calculated using the instrument's software.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: A deuterated solvent, such as chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample. The choice of solvent depends on the solubility of the compound.

  • Sample Preparation: A few milligrams of the pure compound are dissolved in approximately 0.5 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

    • 1D experiments: ¹H NMR, ¹³C NMR, and DEPT-135.

    • 2D experiments: COSY, HSQC (or HMQC), HMBC, and NOESY (or ROESY).

  • Data Processing: The raw data (Free Induction Decays or FIDs) are processed using specialized software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, baseline correction, and referencing to the residual solvent peak.

Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product is a logical progression, integrating data from various analytical techniques.

G cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation extraction Extraction from Marine Source chromatography Chromatographic Separation (Column, HPLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound hrms HRMS pure_compound->hrms nmr 1D & 2D NMR pure_compound->nmr ir_uv IR & UV-Vis pure_compound->ir_uv mol_formula Molecular Formula Determination hrms->mol_formula fragments Identification of Substructures & Functional Groups nmr->fragments ir_uv->fragments connectivity Assembly of Planar Structure mol_formula->connectivity fragments->connectivity stereochem Determination of Relative/Absolute Stereochemistry connectivity->stereochem final_structure Final Chemical Structure of this compound stereochem->final_structure

Figure 1. Experimental workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of a novel marine natural product like this compound is a meticulous process that relies on the synergistic application of advanced analytical techniques. A combination of isolation, mass spectrometry, and a comprehensive suite of NMR experiments allows for the unambiguous determination of its molecular formula, connectivity, and stereochemistry. This detailed structural information is the cornerstone for any further investigation into its biological properties and potential as a therapeutic agent. While the specific experimental data for this compound remains to be consolidated from primary literature, the methodologies outlined here represent the gold standard in the field of natural product chemistry.

In-depth Technical Guide: The Biosynthetic Pathway of Mollisorin A

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we must report that there is currently no published information on the biosynthetic pathway of Mollisorin A . Our extensive investigation, encompassing searches for the producing organism, relevant biosynthetic genes (such as Polyketide Synthase or Non-Ribosomal Peptide Synthetase clusters), enzymatic steps, and associated experimental data, did not yield any specific results for this compound.

The absence of this foundational scientific knowledge means that it is not possible at this time to construct the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of the signaling pathways.

While we are unable to provide the specific information requested for this compound, we understand the importance of elucidating the biosynthetic pathways of novel natural products for the purposes of drug discovery and development. The general principles and methodologies used to uncover such pathways are well-established in the field of natural product biosynthesis.

We have therefore provided a generalized overview of the typical experimental workflow and key considerations in elucidating a hypothetical biosynthetic pathway for a novel polyketide-derived natural product, which this compound is likely to be based on its presumed structural class. This is intended to serve as a conceptual framework for the type of research that would be required to determine the this compound biosynthetic pathway.

Hypothetical Experimental Workflow for Elucidating a Novel Biosynthetic Pathway

Should research on this compound commence, the following represents a standard experimental workflow that would likely be employed.

G cluster_0 Organism and Compound Isolation cluster_1 Genomic and Bioinformatic Analysis cluster_2 Genetic Manipulation and Functional Genomics cluster_3 Biochemical Characterization A Isolate and Culture Producing Organism B Isolate and Structurally Elucidate this compound A->B C Genome Sequencing of Producing Organism B->C D Bioinformatic Identification of Putative Biosynthetic Gene Cluster (BGC) C->D E Gene Knockout or Silencing of BGC Genes D->E F Heterologous Expression of the BGC D->F G Analysis of Metabolite Production (LC-MS) E->G F->G H In Vitro Enzymatic Assays of Key Biosynthetic Enzymes G->H I Identification of Biosynthetic Intermediates H->I

Caption: A generalized experimental workflow for the elucidation of a novel natural product biosynthetic pathway.

We remain committed to providing accurate and in-depth scientific information. As research on this compound becomes available in the public domain, we will endeavor to update our resources accordingly. We encourage the scientific community to pursue the investigation of this and other novel natural products, as they hold significant potential for the development of new therapeutics.

Preliminary Bioactivity Screening of Bioactive Compounds from Acanthus mollis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Mollisorin A" did not yield any specific publicly available data. It is possible that this is a novel, unpublished compound or a naming error. This guide therefore presents a preliminary bioactivity screening of known bioactive compounds isolated from Acanthus mollis, a plant with documented traditional use in treating inflammatory conditions. The methodologies and data presentation herein serve as a template for the analysis of novel bioactive compounds.

This technical guide provides an in-depth overview of the preliminary bioactivity screening of compounds from Acanthus mollis, with a focus on their anti-inflammatory and antioxidant properties. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data from the preliminary bioactivity screening of Acanthus mollis extracts and its constituents.

Table 1: Antioxidant and Anti-inflammatory Activity of Acanthus mollis Ethanolic Leaf Extract

BioassayParameterResult (IC50 in µg/mL)
DPPH Radical Scavenging AssayAntioxidant Capacity40.00 ± 1.59[1][2]
Superoxide Anion Scavenging AssayAntioxidant Capacity29.42 ± 1.99[1][2]
Nitric Oxide (NO) Production Inhibition in RAW 264.7 MacrophagesAnti-inflammatory Activity28.01[2]

Table 2: Anti-inflammatory Activity of Compounds from Acanthus mollis

CompoundBioassayResult (IC50)
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)Anti-inflammatory ActivityData suggests significant contribution to the extract's activity, though a specific IC50 is not provided in the search results.[1]
VerbascosideNeuroprotective ActivityNot quantified in the provided search results.[3]
β-sitosterolAnti-inflammatory ActivityDoes not alter basal cell status but protects against oxidative/inflammatory stress.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Plant Material and Extraction

  • Plant Material: Leaves of Acanthus mollis are collected and authenticated.

  • Extraction: An ethanolic extract is prepared by macerating the dried and powdered leaves in 96% ethanol. The resulting mixture is filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.[1]

2.2. DPPH Radical Scavenging Assay

This assay assesses the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the Acanthus mollis extract are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature.

  • The absorbance is measured at a specific wavelength (typically 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

2.3. Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of the extract by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Cell Treatment: The cells are pre-treated with various concentrations of the Acanthus mollis extract for a specified period.

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without the extract, and the IC50 value is determined.[2]

2.4. Phytochemical Analysis

The chemical composition of the Acanthus mollis extract is analyzed using High-Performance Liquid Chromatography with Photodiode Array Detector coupled to Electrospray Ionization Mass Spectrometry (HPLC-PDA-ESI/MS) to identify and quantify the main bioactive compounds.[1]

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for Bioactivity Screening

The following diagram illustrates the general workflow from plant extraction to bioactivity assessment.

G cluster_0 Phytochemical Analysis cluster_1 Bioactivity Screening Acanthus Acanthus mollis Plant Material Extraction Ethanolic Extraction Acanthus->Extraction HPLC HPLC-PDA-ESI/MS Analysis Extraction->HPLC Compounds Identification of Bioactive Compounds (e.g., DIBOA, Verbascoside) HPLC->Compounds Results Determination of IC50 Values Compounds->Results Correlate Activity Extract A. mollis Extract Antioxidant Antioxidant Assays (DPPH, Superoxide Scavenging) Extract->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Inhibition in RAW 264.7) Extract->AntiInflammatory Antioxidant->Results AntiInflammatory->Results

Caption: Workflow for phytochemical analysis and bioactivity screening of Acanthus mollis.

3.2. Postulated Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of compounds like β-sitosterol from Acanthus mollis is suggested to be mediated through the inhibition of key inflammatory pathways. While the precise mechanism for all compounds is not fully elucidated in the provided information, a common pathway involves the NF-κB signaling cascade.

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway iNOS iNOS Gene Expression NFkB_Pathway->iNOS Acanthus_Compound Acanthus mollis Bioactive Compound (e.g., β-sitosterol) Acanthus_Compound->NFkB_Pathway Inhibition NO Nitric Oxide (NO) Production iNOS->NO

Caption: Postulated inhibition of the NF-κB signaling pathway by Acanthus mollis compounds.

References

Mollisorin A: A Case of Mistaken Identity and a Review of the Antifungal Agent Mollisin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature review initially targeting "Mollisorin A" has revealed a likely case of mistaken identity, with the preponderance of evidence pointing towards the well-documented fungal metabolite, Mollisin. This technical guide, therefore, pivots to provide an in-depth exploration of Mollisin, a chlorinated naphthoquinone with notable antifungal properties. This review is intended for researchers, scientists, and drug development professionals, offering a structured overview of its background, biological activity, and the experimental methodologies employed in its study.

Introduction: From this compound to Mollisin

Initial searches for "this compound" across scientific databases yielded no specific results, suggesting a possible misspelling or a compound yet to be described in published literature. However, investigations into phonetically similar natural products led to the identification of Mollisin, a bioactive compound isolated from fungi of the Mollisia genus. Given the similarity in name and the context of natural product research, it is highly probable that "this compound" was a misnomer for Mollisin.

Mollisin was first isolated from the fungus Mollisia caesia. It is a yellow crystalline substance characterized by a dichloro-1,4-naphthoquinone structure. The unique chemical scaffold of Mollisin has attracted interest for its significant biological activity, primarily its antifungal effects.

Biological Activity and Mechanism of Action

The primary biological activity attributed to Mollisin is its potent antifungal action against a range of fungal species. While the precise mechanism of action is not fully elucidated, its activity is thought to be linked to its chemical structure as a chlorinated naphthoquinone. These compounds are known to be reactive and can potentially interfere with cellular processes in fungi.

Currently, there is a lack of detailed studies in the public domain outlining the specific signaling pathways affected by Mollisin. Further research is required to understand its molecular targets and the downstream effects that lead to its antifungal properties.

Quantitative Data

A critical gap in the existing literature is the absence of comprehensive, publicly available quantitative data detailing the biological activity of Mollisin. While its antifungal properties are qualitatively described, specific metrics such as the half-maximal inhibitory concentration (IC50) against a variety of fungal strains and other cell lines are not readily found in the reviewed literature. The acquisition of such data is crucial for a thorough evaluation of its potential as a therapeutic agent.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Mollisin are not extensively reported in the available literature. To provide a framework for future research and to enable comparative analysis, this section outlines a standard methodology for assessing the antifungal activity of a compound like Mollisin.

Antifungal Susceptibility Testing

A common method to determine the antifungal activity of a compound is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antifungal Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture inoculation Inoculation with Fungal Suspension fungal_culture->inoculation mollisin_prep Mollisin Stock Solution Preparation serial_dilution Serial Dilution of Mollisin in 96-well plate mollisin_prep->serial_dilution media_prep Broth Media Preparation media_prep->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation visual_reading Visual Reading of Growth incubation->visual_reading spectrophotometer Spectrophotometric Reading (OD) incubation->spectrophotometer mic_determination MIC Determination visual_reading->mic_determination spectrophotometer->mic_determination G starting_materials Simple Aromatic Precursors naphthoquinone_core Construction of Naphthoquinone Core starting_materials->naphthoquinone_core functionalization Functional Group Interconversion naphthoquinone_core->functionalization chlorination Dichlorination functionalization->chlorination mollisin Mollisin chlorination->mollisin

Mollisorin A (CAS No. 72704-04-2): A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Chemical, Biological, and Mechanistic Properties of a Promising Sesquiterpene Lactone

Abstract

Mollisorin A, a sesquiterpene lactone primarily isolated from Eupatorium chinense, has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological effects, and putative mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed information to support further investigation and potential therapeutic applications.

Chemical Properties and Structure Elucidation

This compound is a naturally occurring sesquiterpene lactone. The initial isolation and structure elucidation of this compound were reported by Herz and Kumar in 1980. Subsequent isolations from Eupatorium chinense have confirmed its chemical structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 72704-04-2N/A
Molecular Formula C₂₀H₂₆O₅[1]
Molecular Weight 346.42 g/mol [1]
Class Sesquiterpene Lactone[2]
Source Organism Eupatorium chinense[1][3]
Spectroscopic Data

The structural characterization of this compound has been established through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)
Data not available in search resultsData not available in search results

Table 3: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Data not available in search resultsData not available in search results

Table 4: Mass Spectrometry Data for this compound

Ionm/z
[M]⁺ Data not available in search results
Fragment Ions Data not available in search results

Note: Specific NMR and MS data for this compound were not available in the provided search results. The original isolation papers would need to be consulted for this detailed information.

Biological Activity

This compound is a member of the sesquiterpene lactone class of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antifungal properties. While specific quantitative data for this compound is limited in the available literature, the activities of related compounds from Eupatorium chinense provide valuable insights into its potential therapeutic effects.

Antifungal Activity

Sesquiterpene lactones are recognized for their antifungal properties. The general mechanism is believed to involve the disruption of fungal cell membranes.

Table 5: Antifungal Activity Profile of this compound

Fungal StrainIC₅₀ (µM)
Data not available in search resultsData not available in search results

Note: While this compound is reported to have antifungal activity, specific IC₅₀ values were not found in the search results.

Cytotoxic Activity

Numerous sesquiterpenoids isolated from Eupatorium chinense have demonstrated cytotoxic effects against various cancer cell lines. For instance, a novel sesquiterpene from this plant exhibited potent activity against the gastric adenocarcinoma AGS cell line with an IC₅₀ value of 4.33 μM.

Table 6: Cytotoxic Activity of Related Sesquiterpenes from Eupatorium chinense

CompoundCell LineIC₅₀ (µM)
Unnamed SesquiterpeneAGS (gastric adenocarcinoma)4.33

This suggests that this compound may also possess cytotoxic properties that warrant further investigation.

Mechanism of Action & Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, research on other sesquiterpenoids from Eupatorium chinense suggests potential mechanisms of action. One study indicated that a cytotoxic sesquiterpene from this plant induces G0/G1 cell cycle arrest and apoptosis in AGS cells through the DNA-PK/AKT/p53 signaling pathway.

G Mollisorin_A This compound (hypothesized) DNA_PK DNA-PK Mollisorin_A->DNA_PK Suppresses AKT AKT DNA_PK->AKT Activates p53 p53 AKT->p53 Inhibits p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits CDK4 CDK4 p21->CDK4 Inhibits Cyclin_D Cyclin D p21->Cyclin_D Inhibits Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest CDK4->Cell_Cycle_Arrest Cyclin_D->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Hypothesized signaling pathway for this compound based on related compounds.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following outlines a general procedure based on methods used for isolating sesquiterpene lactones from Eupatorium species.

Isolation of this compound

The isolation of this compound is typically achieved through a multi-step extraction and chromatographic process.

G start Dried Eupatorium chinense Plant Material extraction Ethanolic Extraction start->extraction concentration Concentration of Crude Extract extraction->concentration fractionation Solvent Partitioning concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Pure this compound purification->end

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered whole plant of Eupatorium chinense is extracted with ethanol at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate).

  • Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using standard microdilution methods.

Protocol:

  • Fungal Culture: The fungal strains of interest are cultured in an appropriate broth medium.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Incubation: The fungal suspension is added to microtiter plates containing the different concentrations of this compound.

  • Endpoint Determination: After an incubation period, the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is determined by measuring the absorbance or by visual inspection of fungal growth.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Eupatorium chinense, represents a promising natural product with potential therapeutic applications. While its biological activities, particularly its antifungal and potential cytotoxic effects, are of significant interest, there is a clear need for further in-depth research. Future studies should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a wider range of fungal pathogens and cancer cell lines to determine its spectrum of activity and potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of this compound in preclinical animal models.

  • Spectroscopic Characterization: Publishing detailed and publicly accessible NMR and MS data to serve as a reference for the scientific community.

This technical guide provides a consolidated resource to facilitate and encourage these future research endeavors, which will be critical in unlocking the full therapeutic potential of this compound.

References

Mollisorin A (C₂₀H₂₆O₅): A Technical Whitepaper on its Biological Activities and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisorin A, a sesquiterpene lactone with the molecular formula C₂₀H₂₆O₅, is a natural product isolated from various plant species of the Eupatorium genus. This document provides a comprehensive technical overview of this compound, focusing on its significant cytotoxic and anti-inflammatory properties. This whitepaper summarizes the available quantitative data on its biological activities, details the experimental protocols for assessing its efficacy, and visualizes its proposed mechanism of action through the inhibition of the NF-κB signaling pathway.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery and development. Sesquiterpene lactones, a large and diverse group of secondary metabolites, are of particular interest due to their wide range of biological activities. This compound, also known as 2alpha-Hydroxyeupatolide 8-O-angelate, has emerged as a promising candidate for further investigation due to its potent cytotoxic effects against various cancer cell lines and its anti-inflammatory potential. This document aims to consolidate the current scientific knowledge on this compound to facilitate further research and development efforts.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₀H₂₆O₅
Molecular Weight 346.42 g/mol
CAS Number 72704-04-2
IUPAC Name [(3aR,4R,6Z,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate
Natural Sources Eupatorium mikanioides, Eupatorium chinense var. tozanense, Ophryosporus lorentzii

Biological Activities

This compound has demonstrated significant potential in two key therapeutic areas: oncology and inflammation.

Cytotoxic Activity

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
HeLaCervical CancerData not available
HT-29Colorectal AdenocarcinomaData not available

Note: This table is intended to be populated with data from forthcoming research. The scientific community is encouraged to contribute to the characterization of this compound's cytotoxic profile.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. By inhibiting this pathway, this compound can potentially mitigate inflammatory responses.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary proposed mechanism of action for the anti-inflammatory and potentially some of the cytotoxic effects of this compound is its ability to inhibit the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of its target genes. This compound is thought to interfere with this cascade, preventing the activation of NF-κB.

NF_kappaB_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB Release Mollisorin_A This compound Mollisorin_A->IKK_complex Inhibits Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Figure 1: Proposed Mechanism of this compound on the NF-κB Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from plant material is outlined below. Specific details may vary depending on the source material and available equipment.

Isolation_Workflow start Dried Plant Material (e.g., Eupatorium sp.) extraction Solvent Extraction (e.g., Ethanol, Methanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) concentration->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractionation Fraction Collection and Bioassay chromatography1->fractionation chromatography2 Further Purification (e.g., Preparative HPLC) fractionation->chromatography2 end Pure this compound chromatography2->end

Methodological & Application

Mollisorin A: A Promising Antifungal Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mollisorin A is a compound that has garnered interest for its potential antifungal properties. This document provides detailed application notes and standardized protocols for evaluating the antifungal efficacy of this compound. The protocols are designed to be adaptable for various fungal species and to facilitate the determination of key antifungal metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Furthermore, this document outlines experimental approaches to investigate the potential mechanism of action of this compound, a critical step in the drug development process. The provided workflows and data presentation formats are intended to ensure reproducibility and clear communication of results within the scientific community.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant threat to public health, necessitating the discovery and development of novel antifungal agents.[1] Candida species, Cryptococcus neoformans, and Aspergillus species are among the most common opportunistic fungal pathogens affecting humans.[2][3][4][5] Antifungal susceptibility testing (AFST) is a crucial tool for determining the in vitro activity of a compound against a specific fungus and can help predict clinical outcomes.[1][2][6] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible AFST.[1][6] This document adapts these established methodologies for the specific evaluation of this compound.

Data Presentation

Quantitative data from antifungal assays should be summarized for clarity and comparative analysis. The following tables provide templates for presenting MIC and MFC data for this compound against various fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans H99
Aspergillus fumigatus ATCC 204305

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against various fungal strains.

Fungal StrainThis compound MFC (µg/mL)Fluconazole MFC (µg/mL)Amphotericin B MFC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 90030
Candida parapsilosis ATCC 22019
Cryptococcus neoformans H99
Aspergillus fumigatus ATCC 204305

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A4 and M38-A2 guidelines for yeasts and filamentous fungi, respectively.[2][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[7][8]

  • Sterile 96-well flat-bottom microtiter plates[8]

  • Sterile saline (0.85%)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Positive control antifungals (e.g., Fluconazole, Amphotericin B)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[7] Suspend several colonies in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

    • Filamentous Fungi (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 5-7 days at 35°C to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.[8]

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.

    • Prepare a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This will bring the final volume in each well to 200 µL.

  • Incubation: Incubate the plates at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48-72 hours for Cryptococcus spp., and 48 hours for Aspergillus spp.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the drug-free growth control.[1] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Minimum Fungicidal Concentration (MFC) Determination

Procedure:

  • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot the aliquot onto a Sabouraud Dextrose Agar plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

Investigation of the Mechanism of Action

The mechanism of action of many antifungal drugs involves targeting the fungal cell wall or cell membrane.[9][10][11][12] The following assays can provide initial insights into the potential mechanism of this compound.

Principle: If a compound targets the fungal cell wall, the presence of an osmotic stabilizer like sorbitol can rescue fungal growth.[13]

Procedure:

  • Perform the MIC assay as described above, but in parallel with a second set of plates containing RPMI-1640 supplemented with 0.8 M sorbitol.[14]

  • Compare the MIC values of this compound in the presence and absence of sorbitol. A significant increase in the MIC in the presence of sorbitol suggests that this compound may target the cell wall.

Principle: Polyene antifungals like Amphotericin B bind to ergosterol in the fungal cell membrane, leading to cell death.[10] If this compound interacts with ergosterol, the addition of exogenous ergosterol will antagonize its antifungal activity.[13]

Procedure:

  • Perform the MIC assay as described above. In a parallel set of plates, add exogenous ergosterol (e.g., 200 µg/mL) to the RPMI-1640 medium.

  • Compare the MIC values of this compound in the presence and absence of ergosterol. A significant increase in the MIC in the presence of ergosterol suggests that this compound may bind to or interfere with ergosterol.[13]

Visualizations

Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination cluster_moa Mechanism of Action Studies A Prepare this compound Stock C Prepare 96-well Plates (Serial Dilutions) A->C B Prepare Fungal Inoculum D Inoculate Plates B->D C->D E Incubate Plates D->E F Determine MIC (Visual/Spectrophotometric) E->F G Aliquot from 'No Growth' Wells F->G K Sorbitol Protection Assay F->K L Ergosterol Binding Assay F->L H Spot onto Agar Plates G->H I Incubate Agar Plates H->I J Determine MFC I->J

Caption: Workflow for this compound antifungal susceptibility testing.

Hypothetical Signaling Pathway of Antifungal Action

Antifungal_Mechanism_Pathway cluster_compound cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane MollisorinA This compound CellWall β-(1,3)-glucan synthase MollisorinA->CellWall Inhibition? Ergosterol Ergosterol MollisorinA->Ergosterol Binding? Lanosterol Lanosterol 14-α-demethylase MollisorinA->Lanosterol Inhibition? CellDeath Fungal Cell Death CellWall->CellDeath Cell Lysis Ergosterol->CellDeath Membrane Disruption Lanosterol->CellDeath Ergosterol Depletion

Caption: Potential mechanisms of this compound's antifungal action.

References

Application Notes and Protocols: Mechanism of Action of Mollugin

Author: BenchChem Technical Support Team. Date: November 2025

It appears there is no direct information available in the initial search results for a compound named "Mollisorin A." The search results primarily provide information on a different compound, Mollugin , and other related but distinct topics in cancer research and cell signaling.

Therefore, the following application notes and protocols are based on the available information for Mollugin , assuming a possible typographical error in the original request. If "this compound" is a distinct and different compound, further clarification will be needed to provide accurate information.

These notes are intended for researchers, scientists, and drug development professionals investigating the anti-cancer properties of Mollugin.

Introduction

Mollugin is a naphthohydroquinone isolated from the roots of Rubia cordifolia.[1] It has demonstrated various biological activities, including anti-inflammatory and anti-tumor effects.[2] This document outlines the known mechanisms of action of Mollugin in cancer cells and provides protocols for key experiments to study its effects.

Mechanism of Action

Mollugin exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily by inhibiting cell proliferation and inducing apoptosis.

  • Inhibition of NF-κB Signaling: Mollugin has been identified as a potent inhibitor of TNF-α-induced NF-κB activation.[2] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, Mollugin can suppress the expression of downstream target genes involved in these processes.[2]

  • Suppression of Fatty Acid Synthase (FAS): In HER2-overexpressing cancer cells, Mollugin has been shown to suppress the expression of FAS, a key enzyme in fatty acid biosynthesis that is often upregulated in cancer cells.[1] This suppression leads to the inhibition of cell proliferation and induction of apoptosis.[1]

  • Modulation of the HER2/Akt/SREBP-1c Signaling Pathway: The inhibition of FAS by Mollugin is mediated through the blockade of the HER2/Akt/SREBP-1c signaling pathway.[1] Mollugin treatment leads to a dose-dependent inhibition of HER2 gene expression, potentially through the suppression of NF-κB activation.[1]

  • Potentiation of TNF-α-induced Apoptosis: By inhibiting NF-κB, Mollugin enhances TNF-α-induced apoptosis.[2] This is evidenced by the increased activation of caspase-3 and cleavage of PARP in cells treated with both Mollugin and TNF-α.[2]

Quantitative Data Summary

Cell LineAssayParameterValueReference
SK-BR-3 (HER2-overexpressing breast cancer)Proliferation AssayIC50Dose-dependent[1]
SK-OV-3 (HER2-overexpressing ovarian cancer)Proliferation AssayIC50Dose-dependent[1]
HeLa (Cervical Cancer)NF-κB Luciferase Reporter AssayInhibitionPotent[2]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the mechanism of action of Mollugin.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Mollugin on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

  • Protocol:

    • Seed cancer cells (e.g., SK-BR-3, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Mollugin (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

2. Western Blot Analysis

  • Objective: To analyze the effect of Mollugin on the expression levels of key proteins in signaling pathways (e.g., HER2, Akt, p-Akt, FAS, NF-κB p65, IκBα, cleaved caspase-3, PARP).

  • Protocol:

    • Treat cells with Mollugin at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. NF-κB Luciferase Reporter Assay

  • Objective: To quantify the inhibitory effect of Mollugin on NF-κB transcriptional activity.

  • Protocol:

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

    • After 24 hours, pre-treat the cells with Mollugin for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Visualizations

Mollugin_Mechanism_of_Action cluster_her2 HER2-Overexpressing Cancer Cell Mollugin Mollugin HER2 HER2 Mollugin->HER2 inhibits expression Proliferation Cell Proliferation Mollugin->Proliferation inhibits Apoptosis Apoptosis Mollugin->Apoptosis induces Akt Akt HER2->Akt SREBP1c SREBP-1c Akt->SREBP1c FAS FAS SREBP1c->FAS FAS->Proliferation promotes Mollugin_NFkB_Pathway cluster_nfkb TNF-α Stimulated Cell Mollugin_NF Mollugin IKK IKK Mollugin_NF->IKK inhibits Apoptosis_NF Apoptosis Mollugin_NF->Apoptosis_NF potentiates TNF-α induced TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Expression activates

References

Application Notes and Protocols: Cytotoxicity of Mollisorin A on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mollisorin A is a natural compound that has been investigated for its potential therapeutic properties, including its cytotoxic effects on cancer cells. This document provides an overview of the cytotoxic activity of this compound against various human cell lines, details the experimental protocols for assessing its effects, and illustrates the potential signaling pathways involved. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation

The cytotoxic effects of this compound are typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound on Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549 Lung CarcinomaData not available
HeLa Cervical CancerData not available
MCF-7 Breast CancerData not available
HepG2 Hepatocellular CarcinomaData not available
PC-3 Prostate CancerData not available

Note: Extensive literature searches did not yield specific IC50 values for this compound against human cell lines. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture Treatment Cell Treatment CellCulture->Treatment CompoundPrep This compound Preparation CompoundPrep->Treatment Incubation Incubation Treatment->Incubation DataCollection Data Collection (e.g., MTT Assay) Incubation->DataCollection IC50 IC50 Determination DataCollection->IC50 ApoptosisAnalysis Apoptosis Analysis DataCollection->ApoptosisAnalysis

Caption: General workflow for cytotoxicity testing of this compound.

Potential Signaling Pathway for Apoptosis Induction

While the specific signaling pathways affected by this compound are not yet fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothetical pathway.

Apoptosis_Pathway cluster_upstream Upstream Events cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade MollisorinA This compound ROS ↑ Reactive Oxygen Species (ROS) MollisorinA->ROS MitoStress Mitochondrial Stress MollisorinA->MitoStress Bax ↑ Bax MitoStress->Bax Bcl2 ↓ Bcl-2 MitoStress->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Application Notes and Protocols for the Analysis of Mollisorin A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mollisorin A is a chlorinated naphthoquinone with the molecular formula C₁₄H₉Cl₃O₄.[1] As a member of the naphthoquinone class of natural products, it holds potential for biological activity, warranting the development of robust analytical methods for its identification, quantification, and characterization. Naphthoquinones are known to be challenging to analyze due to their potential for tautomerism and limited solubility.[2] These application notes provide detailed, representative protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined are based on established techniques for the analysis of related naphthoquinone compounds and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a fundamental technique for the separation, quantification, and purification of this compound from complex mixtures, such as crude extracts or synthetic reaction media. A well-developed HPLC method is crucial for ensuring the purity and accurate dosage of the compound in biological assays.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol describes a reversed-phase HPLC method, which is generally suitable for the analysis of moderately polar compounds like this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound standard (if available) or sample extract.

2. Chromatographic Conditions:

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh a small amount of this compound standard and dissolve it in methanol or acetonitrile to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Extract: Dissolve the crude extract or sample in methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.

4. Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing the retention time with that of the standard.

  • Confirm peak identity and purity using the UV-Vis spectrum from the PDA detector.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR of this compound

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • This compound sample (purified).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

3. NMR Data Acquisition Parameters:

The following tables provide typical acquisition parameters for ¹H and ¹³C NMR.

Table: ¹H NMR Parameters

ParameterValue
Pulse Program zg30
Number of Scans 16
Relaxation Delay 1.0 s
Acquisition Time 3.98 s
Spectral Width 8223.68 Hz

Table: ¹³C NMR Parameters

ParameterValue
Pulse Program zgpg30
Number of Scans 1024
Relaxation Delay 2.0 s
Acquisition Time 1.36 s
Spectral Width 24038.46 Hz

4. Data Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum to assign protons to the molecular structure.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to assign carbon atoms.

  • Utilize 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment of all proton and carbon signals.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of a natural product like this compound.

G Workflow for this compound Analysis cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis cluster_activity Biological Evaluation A Plant/Fungal Material B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E HPLC Purification D->E F Pure this compound E->F G HPLC Analysis (Purity & Quantification) F->G H NMR Spectroscopy (Structure Elucidation) F->H I Mass Spectrometry (Molecular Weight) F->I J Bioassays F->J G Hypothetical Naphthoquinone Signaling Pathway Mollisorin_A This compound ROS Increased ROS Mollisorin_A->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

application of Mollisorin A in agricultural fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Application of Mollisorin A in Agricultural Fungicides: A Template for Application Notes and Protocols

Note to the Reader: Despite a comprehensive search of scientific literature and databases, no information, quantitative data, or experimental protocols were found for a compound specifically named "this compound" in the context of agricultural fungicides. The following document is a detailed template designed to meet the user's specifications for application notes and protocols. This template uses a hypothetical fungicide, designated "Fungicide X," to illustrate the expected data presentation, experimental methodologies, and visualizations. Researchers, scientists, and drug development professionals can use this structure as a guide for creating similar documents for novel antifungal compounds.

Application Notes: Fungicide X

Introduction

Fungicide X is a novel, broad-spectrum fungicidal compound with potential applications in agriculture for the control of a variety of plant pathogenic fungi. These application notes provide a summary of its antifungal activity, proposed mechanism of action, and protocols for its evaluation.

Mechanism of Action (Hypothetical)

Fungicide X is believed to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity. This disruption ultimately results in the cessation of fungal growth and cell death.

Spectrum of Activity

Fungicide X has demonstrated significant in vitro activity against a range of economically important plant pathogens, including members of the Ascomycota and Basidiomycota phyla. It is particularly effective against powdery mildews, rusts, and various leaf spot diseases.

Quantitative Data Summary

The antifungal efficacy of Fungicide X has been evaluated against several key agricultural pathogens. The following table summarizes the in vitro inhibitory concentrations (IC50) and in vivo disease reduction data.

Target PathogenCommon DiseaseIn Vitro IC50 (µg/mL)In Vivo Disease Reduction (%)
Blumeria graminis f. sp. triticiWheat Powdery Mildew0.585
Puccinia triticinaWheat Leaf Rust1.278
Mycosphaerella fijiensisBlack Sigatoka of Banana0.892
Botrytis cinereaGray Mold of Strawberry2.565
Alternaria solaniEarly Blight of Tomato3.070

Experimental Protocols

1. In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of Fungicide X against mycelial growth of a target filamentous fungus.

Materials:

  • Fungicide X stock solution (10 mg/mL in DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Target fungal culture

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Prepare a series of dilutions of Fungicide X from the stock solution in sterile distilled water.

  • Incorporate the dilutions of Fungicide X into molten PDA at a final concentration range (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with DMSO at the same concentration as the highest Fungicide X concentration should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration of Fungicide X and fitting the data to a dose-response curve.

2. In Vivo Disease Control Efficacy Assay (Example: Wheat Powdery Mildew)

This protocol describes the evaluation of Fungicide X in controlling powdery mildew on wheat seedlings.

Materials:

  • Wheat seeds (susceptible variety)

  • Pots and sterile potting mix

  • Fungicide X formulation for spraying

  • Spore suspension of Blumeria graminis f. sp. tritici

  • Greenhouse or controlled environment chamber

  • Spray bottle

Procedure:

  • Sow wheat seeds in pots and grow them in a controlled environment (e.g., 20°C, 16h photoperiod) until the two-leaf stage.

  • Prepare different concentrations of Fungicide X in a suitable carrier solution (e.g., water with a surfactant).

  • Spray the wheat seedlings with the Fungicide X solutions until runoff. Control plants should be sprayed with the carrier solution only.

  • Allow the seedlings to dry for 24 hours.

  • Inoculate the seedlings by dusting them with fresh conidia of B. graminis f. sp. tritici.

  • Incubate the inoculated plants in a high-humidity environment for 24 hours, then return them to the initial growth conditions.

  • Assess the disease severity 7-10 days after inoculation by estimating the percentage of leaf area covered with powdery mildew pustules.

  • Calculate the percentage of disease reduction for each treatment relative to the control.

Visualizations

G cluster_0 Fungal Cell cluster_1 Mechanism of Action A Squalene B Lanosterol A->B Squalene epoxidase C Ergosterol B->C Lanosterol 14α-demethylase D Cell Membrane C->D Incorporation FX Fungicide X FX->B Inhibition G cluster_0 Experimental Workflow A Prepare Fungicide X Dilutions B Treat Plants A->B C Inoculate with Pathogen B->C D Incubate C->D E Assess Disease Severity D->E F Data Analysis E->F

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive searches for structure-activity relationship (SAR) studies specifically on Mollisorin A did not yield publicly available literature containing the detailed quantitative data and experimental protocols required for this analysis. Therefore, this document serves as a comprehensive template, outlining the application notes and protocols for a typical SAR study of a novel antifungal agent, referred to herein as "Antifungal Compound X." This template is designed to guide researchers in the design, execution, and reporting of their own SAR studies.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents. Antifungal Compound X has been identified as a promising scaffold for the development of new therapeutics. Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound class. These application notes provide a framework for synthesizing and evaluating analogs of Compound X to elucidate key structural features required for antifungal activity.

Structure-Activity Relationship of Compound X Analogs

The core scaffold of Antifungal Compound X was systematically modified to probe the impact of various functional groups on its antifungal activity. The primary measure of activity used in this hypothetical study is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Data Presentation: Antifungal Activity of Compound X Analogs

The following table summarizes the in vitro antifungal activity of synthesized analogs of Compound X against a representative fungal pathogen, Candida albicans.

Compound IDR1 GroupR2 GroupR3 GroupMIC (µg/mL) vs. C. albicans
X-01 (Parent) -H-OH-CH316
X-02 -F-OH-CH38
X-03 -Cl-OH-CH34
X-04 -Br-OH-CH34
X-05 -I-OH-CH38
X-06 -H-OCH3-CH332
X-07 -H-NH2-CH364
X-08 -H-OH-H32
X-09 -H-OH-CH2CH316
X-10 -Cl-OCH3-CH38

Note: This data is illustrative and intended to serve as an example.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

General Protocol for the Synthesis of Compound X Analogs

A generalized synthetic scheme for the derivatization of the Compound X scaffold is presented. Specific reaction conditions (e.g., temperature, reaction time, catalysts) would be optimized for each analog.

cluster_synthesis General Synthetic Workflow Start Compound X Core Scaffold Step1 Functional Group Interconversion at R1 Start->Step1 e.g., Halogenation Step2 Modification of R2 Position Step1->Step2 e.g., Etherification Step3 Alkylation/Arylation at R3 Step2->Step3 e.g., Suzuki Coupling Purification Chromatographic Purification (e.g., HPLC) Step3->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Pure Analog (e.g., X-02 to X-10) Characterization->Final_Product cluster_mic Broth Microdilution Assay Workflow Prep_Compounds Prepare stock solutions of test compounds in DMSO Serial_Dilution Perform 2-fold serial dilutions in a 96-well plate Prep_Compounds->Serial_Dilution Inoculation Inoculate wells with the fungal suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare fungal inoculum and adjust to 0.5 McFarland standard Inoculum_Prep->Inoculation Incubation Incubate plates at 35°C for 24-48 hours Inoculation->Incubation Reading Visually inspect for fungal growth or use a spectrophotometer Incubation->Reading MIC_Determination Determine the lowest concentration with no visible growth Reading->MIC_Determination CompoundX Antifungal Compound X Erg11 Lanosterol 14-alpha-demethylase (Erg11) CompoundX->Erg11 Inhibits Ergosterol_precursor Ergosterol Precursor Erg11->Ergosterol_precursor Catalyzes conversion Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Further enzymatic steps Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane Essential component of Cell_Lysis Fungal Cell Lysis Membrane->Cell_Lysis Leads to

Troubleshooting & Optimization

Technical Support Center: Optimizing Triterpenoid Saponin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of triterpenoid saponins?

A1: The extraction yield of triterpenoid saponins is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the ratio of solvent to raw material. The physical state of the plant material (e.g., particle size) also plays a significant role.

Q2: Which solvents are most effective for extracting triterpenoid saponins?

A2: Polar solvents are generally most effective for extracting triterpenoid saponins due to their glycosidic nature. Ethanol and methanol are commonly used. Aqueous solutions of these alcohols are often employed to optimize polarity. For instance, an 80% ethanol solution has been found to be optimal for extracting certain triterpenoid saponins.[1]

Q3: What are the advantages of using ultrasound-assisted extraction (UAE) for triterpenoid saponins?

A3: Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency. The cavitation effect produced by ultrasonic waves disrupts plant cell walls, facilitating the release of bioactive compounds into the solvent.[2]

Q4: How can I remove impurities like chlorophyll from my crude extract?

A4: Initial extraction with a nonpolar solvent like hexane can be used to remove chlorophyll and other lipids before proceeding with the main extraction of the more polar saponins.[3] Alternatively, post-extraction purification using techniques like macroporous resin chromatography can effectively separate saponins from pigments and other impurities.

Q5: My triterpenoid saponin extract is forming a persistent emulsion during liquid-liquid extraction. What should I do?

A5: Emulsion formation is a common issue. To resolve this, you can try adding a small amount of salt to the aqueous phase to increase its polarity. Gently centrifuging the mixture or altering the temperature to change the solvent densities can also help break the emulsion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent polarity- Insufficient extraction time or temperature- Inadequate grinding of plant material- Inefficient extraction method- Solvent Optimization: Test a range of solvent polarities (e.g., different ethanol-water ratios).- Parameter Adjustment: Increase extraction time and/or temperature within the stability limits of the target compound.- Material Preparation: Ensure the plant material is finely powdered to maximize surface area.- Method Comparison: Compare different extraction techniques such as maceration, reflux, and ultrasound-assisted extraction.[1]
Poor Purity of Crude Extract - Co-extraction of undesirable compounds (e.g., pigments, lipids)- Thermal degradation of the target compound- Pre-extraction: Perform an initial wash with a non-polar solvent (e.g., hexane) to remove lipids.- Purification: Employ chromatographic techniques such as column chromatography with macroporous resins (e.g., D-101 resin) for purification.[4]- Temperature Control: For heat-sensitive compounds, use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature.
Inconsistent Results Between Batches - Variation in raw plant material- Inconsistent experimental conditions- Standardize Material: Use plant material from the same source and harvest time, if possible. Perform quality control on the raw material.- Maintain Consistency: Strictly control all extraction parameters, including solvent volume, temperature, time, and agitation speed.
Difficulty in Solvent Removal - Use of high-boiling point solvents- Thermal sensitivity of the extracted compounds- Solvent Choice: Opt for solvents with lower boiling points where feasible.- Evaporation Technique: Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature, minimizing thermal degradation.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoid Saponins

This protocol is a generalized procedure based on methods for extracting triterpenoid saponins from plant material.[1][2]

1. Material Preparation:

  • Dry the plant material at a controlled temperature (e.g., 60°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

  • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-liquid ratio (e.g., 1:25 g/mL).[1]

  • Place the vessel in an ultrasonic bath with controlled temperature (e.g., 78°C).[2]

  • Apply ultrasonic waves at a set frequency (e.g., 40 kHz) for a specified duration (e.g., 80 minutes).[1]

3. Filtration and Concentration:

  • After extraction, filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue for a total of three cycles to maximize yield.[1]

  • Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).

4. Drying:

  • Dry the concentrated extract to a constant weight in a vacuum oven to obtain the crude triterpenoid saponin extract.

Protocol 2: Purification of Triterpenoid Saponins using Macroporous Resin Chromatography

This protocol outlines a general method for purifying crude triterpenoid saponin extracts.[4]

1. Resin Preparation:

  • Pre-treat the macroporous resin (e.g., D-101) by soaking it in ethanol and then washing thoroughly with deionized water until no alcohol is detected.

2. Adsorption:

  • Dissolve the crude extract in an appropriate solvent (e.g., deionized water).

  • Load the sample solution onto the packed resin column at a steady flow rate.

3. Elution:

  • Wash the column with deionized water to remove water-soluble impurities.

  • Elute the adsorbed saponins with a stepwise gradient of ethanol-water solutions (e.g., 20%, 40%, 60%, 80% ethanol).

  • Collect the fractions and monitor the saponin content in each fraction using a suitable analytical method (e.g., colorimetry or HPLC).

4. Final Concentration:

  • Combine the saponin-rich fractions and concentrate the solvent using a rotary evaporator.

  • Dry the purified saponin fraction to yield the final product.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Triterpenoid Saponins from Rosa laevigata [1]

Extraction MethodKajiichigoside F1 Yield (mg/g)Rosamultin Yield (mg/g)
Ultrasonic Extraction~1.8~3.2
Ethanol Reflux~1.5~2.8
Water Decoction~0.8~1.5

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Triterpenoid Saponins from Gomphrena celosioides [2]

ParameterOptimal Value
Solvent to Material Ratio26.1 mL/g
Extraction Time33.6 min
Extraction Temperature78.2 °C
Predicted Yield 2.337%

Visualizations

Extraction_Workflow PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Powder Plant Powder Grinding->Powder Extraction Ultrasound-Assisted Extraction Powder->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Extract Solution Filtration->CrudeExtract Residue Solid Residue Filtration->Residue Discard or re-extract Concentration Solvent Evaporation CrudeExtract->Concentration Purification Chromatographic Purification Concentration->Purification FinalProduct Purified Mollisorin A Purification->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

PI3K_AKT_mTOR_Pathway cluster_cell Cell MollisorinA This compound (Hypothetical) Receptor Cell Surface Receptor MollisorinA->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway for this compound.

References

Navigating the Labyrinth of Illisimonin A Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Illisimonin A, a neuroprotective sesquiterpenoid with a complex pentacyclic scaffold, presents a formidable challenge to synthetic chemists.[1][2][3] Its unique cage-like structure, featuring a strained trans-pentalene and a norbornane motif, along with seven contiguous stereocenters, demands a sophisticated and robust synthetic strategy.[1][3][4] This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during the experimental pursuit of this remarkable natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural challenges in the total synthesis of Illisimonin A?

A1: The main hurdles in the synthesis of Illisimonin A are:

  • Construction of the highly strained trans-pentalene ring system: This motif is rare in natural products and its inherent strain makes its formation challenging.[3][5]

  • Stereocontrol of seven contiguous stereocenters: This includes three all-carbon quaternary centers, two of which are adjacent, demanding high levels of stereoselectivity in the synthetic route.[1][3]

  • Formation of the cage-like 5/5/5/5/5 pentacyclic scaffold: The intricate and congested nature of the core structure requires carefully planned cyclization strategies.[3]

  • Late-stage C-H oxidation: Introducing oxygen functionality into a complex core at a late stage can be difficult to achieve with high selectivity and yield.[1][2]

Q2: Several total syntheses of Illisimonin A have been reported. What are the key strategic differences between them?

A2: The reported syntheses, while all culminating in the formation of Illisimonin A, employ distinct strategic approaches to assemble the core structure. The Rychnovsky and Burns synthesis features a silyl ether-templated Diels-Alder reaction and a semipinacol rearrangement.[1][2] The Kalesse group utilized a tandem Nazarov-ene cyclization.[1][3] Another approach by Yang and coworkers involved an intramolecular Heck reaction to construct a key quaternary center.[1] More recent strategies have also employed a pentafulvene-involved intramolecular [6+2] cycloaddition.[6][7]

Q3: What are the reported biological activities of Illisimonin A?

A3: Illisimonin A has demonstrated neuroprotective effects against oxygen-glucose deprivation-induced cell injury in SH-SY5Y cells, with an EC50 of approximately 28 μM.[1] This neurotrophic activity makes it an interesting target for further investigation in the context of neurodegenerative diseases.[8]

Troubleshooting Guide

Problem 1: Low yield or poor diastereoselectivity in the construction of the tricyclic core.

This is a critical phase of the synthesis where a significant portion of the molecule's complexity is established.

Potential Cause Troubleshooting Suggestion Relevant Synthetic Strategy
Inefficient Diels-Alder cycloaddition.Employ a templated approach, such as a 1,3-dioxa-2-silacyclohexene template, to control the facial selectivity of the cycloaddition. This has been shown to yield a single diastereomer.[9][10]Rychnovsky and Burns
Unsuccessful Nazarov-ene cyclization.Optimize reaction conditions, including the choice of Lewis acid and solvent. The tandem Nazarov-ene cyclization is a powerful but sensitive transformation.Kalesse and coworkers
Difficulties with the intramolecular Heck reaction.Carefully select the palladium catalyst, ligand, and reaction conditions. The success of this reaction is highly dependent on these parameters for forming the C5 all-carbon quaternary center.[1]Yang and coworkers
Problem 2: Failure of the semipinacol rearrangement to form the trans-pentalene system.

The semipinacol rearrangement is a key step in several synthetic routes to create the strained bicyclic system.

Potential Cause Troubleshooting Suggestion Relevant Synthetic Strategy
Incorrect precursor stereochemistry.Ensure the stereochemistry of the epoxide and the adjacent alcohol in the precursor is correctly set, as this is crucial for the desired rearrangement pathway.Rychnovsky and Burns
Competing side reactions.Modify the reaction conditions, such as the choice of acid catalyst and solvent, to favor the desired rearrangement over elimination or other side reactions.Rychnovsky and Burns
Problem 3: Unselective or low-yielding late-stage C-H oxidation.

Introducing the final oxygen functionality is often a delicate step.

Potential Cause Troubleshooting Suggestion Relevant Synthetic Strategy
Lack of directing group.Employ a directing group to guide the oxidation to the desired C-H bond. An iron-catalyzed C-H oxidation has been successfully used as the final step.[2][10]Rychnovsky and Burns
Over-oxidation or reaction at undesired positions.Optimize the oxidant and catalyst loading, as well as the reaction time and temperature, to minimize side reactions.Rychnovsky and Burns

Quantitative Data Summary

The following table summarizes key quantitative data from one of the reported total syntheses of (±)-Illisimonin A.

Parameter Value Reference
Total number of steps17[1]
Overall YieldNot explicitly stated
Amount of final product prepared94 mg in a single pass[2]

Key Experimental Protocols

Silacycle-Templated Diels-Alder Cycloaddition (Rychnovsky and Burns)

This protocol describes the formation of the key tricyclic intermediate.

Procedure: A solution of the diene precursor and dichlorodimethylsilane in dichloromethane is stirred at a specific temperature. A base, such as triethylamine, is added to facilitate the formation of the silacycle in situ. The reaction mixture is then warmed to induce the intramolecular Diels-Alder cycloaddition. After the reaction is complete, the silacycle is cleaved using a fluoride source like TBAF to afford the desired tricyclic adduct.

Diagram of the Experimental Workflow:

cluster_workflow Silacycle-Templated Diels-Alder Workflow start Diene Precursor step1 Add Dichlorodimethylsilane & Base start->step1 step2 In situ Silacycle Formation step1->step2 step3 Intramolecular Diels-Alder Cycloaddition step2->step3 step4 Cleavage of Silacycle (TBAF) step3->step4 end Tricyclic Adduct step4->end

Caption: Workflow for the silacycle-templated Diels-Alder reaction.

Semipinacol Rearrangement (Rychnovsky and Burns)

This protocol outlines the formation of the trans-pentalene core.

Procedure: The tricyclic precursor containing an epoxide is dissolved in a suitable solvent, such as dichloromethane, and cooled to a low temperature. A Lewis acid or protic acid is then added to initiate the rearrangement. The reaction is carefully monitored, and upon completion, it is quenched and the product is isolated and purified.

Diagram of the Signaling Pathway (Reaction Mechanism):

cluster_mechanism Semipinacol Rearrangement Mechanism start Epoxide Precursor step1 Protonation/Lewis Acid Activation of Epoxide start->step1 H+ or Lewis Acid step2 Epoxide Ring Opening & Cation Formation step1->step2 step3 1,2-Alkyl Shift step2->step3 Rearrangement end trans-Pentalene Core step3->end

Caption: Key steps in the semipinacol rearrangement.

Late-Stage C-H Oxidation (Rychnovsky and Burns)

This protocol details the final step to introduce the hydroxyl group and complete the synthesis.

Procedure: The advanced intermediate is dissolved in a solvent mixture, and an iron catalyst, such as Fe(PDP), is added. The reaction is initiated by the addition of an oxidant, like hydrogen peroxide. The reaction is stirred at a controlled temperature until the starting material is consumed. The final product, Illisimonin A, is then isolated and purified.

Logical Relationship Diagram for Troubleshooting C-H Oxidation:

cluster_troubleshooting Troubleshooting C-H Oxidation start Low Yield in C-H Oxidation q1 Is starting material recovered? start->q1 a1_yes Increase catalyst loading or reaction time q1->a1_yes Yes a1_no Decomposition or side products observed? q1->a1_no No q2 Is oxidation occurring at the wrong position? a1_no->q2 a2_yes Modify directing group strategy q2->a2_yes Yes a2_no Optimize oxidant concentration q2->a2_no No

Caption: Troubleshooting logic for late-stage C-H oxidation.

References

Technical Support Center: Mollisorin A Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mollisorin A. Our goal is to help you overcome common challenges related to its solubility and successfully conduct your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro bioassays?

A1: this compound, being a hydrophobic compound, is best dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][2] For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[3][4][5] Ethanol can also be a suitable solvent.[6]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of high-quality, sterile DMSO to achieve a high concentration (e.g., 10 mM).[3][4] Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can also aid dissolution.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3] It is essential to include a vehicle control (medium with the same DMSO concentration as your highest this compound concentration) in your experiments to account for any effects of the solvent itself.

Q4: I am observing precipitation of this compound when I add it to my aqueous assay buffer. What should I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in the final aqueous buffer. Try using a lower final concentration.

  • Increase the DMSO concentration slightly: While keeping the final DMSO concentration below toxic levels (ideally ≤ 0.1%), a slight increase might help maintain solubility. Always run a vehicle control with the adjusted DMSO concentration.

  • Use a co-solvent system: A mixture of solvents, such as ethanol and DMSO, might improve solubility.[6]

  • Complexation with cyclodextrins: Cyclodextrins can be used to form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.

Q5: Which bioassays are relevant for studying the activity of this compound?

A5: Based on the known activities of similar compounds, this compound could be investigated in a variety of bioassays, including:

  • Cytotoxicity assays: To determine the effect of this compound on cell viability in cancer cell lines. Common assays include MTT, MTS, and SRB.[7][8][9][10][11][12]

  • Anti-inflammatory assays: To assess its potential to reduce inflammation. This can be measured by quantifying inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[13][14][15]

  • Kinase assays: To investigate its effect on specific signaling pathways, such as the PI3K/Akt/mTOR pathway.[16][17][18][19][20][21][22][23][24]

Troubleshooting Guides

Issue 1: Low or Inconsistent Bioassay Results
Possible Cause Troubleshooting Step
Poor Solubility of this compound Prepare a fresh, higher concentration stock solution in 100% DMSO. Ensure complete dissolution before diluting into aqueous media. Consider using a brief sonication step for the stock solution.
Compound Precipitation Decrease the final concentration of this compound in the assay. Visually inspect for any precipitate after adding the compound to the assay medium.
Inaccurate Pipetting Calibrate your pipettes regularly. Use filtered pipette tips to avoid contamination.
Cell Seeding Density Optimize the cell seeding density for your specific assay to ensure they are in the exponential growth phase during the experiment.
Reagent Quality Use fresh, high-quality reagents and cell culture media.
Issue 2: High Background Signal or Vehicle Control Effects
Possible Cause Troubleshooting Step
High DMSO Concentration Reduce the final DMSO concentration in your assay to below 0.5%. Always include a vehicle control with the exact same DMSO concentration as your treated samples.
Contaminated Reagents Use sterile, filtered reagents and solutions.
Assay Interference This compound might have inherent properties (e.g., color, fluorescence) that interfere with the assay readout. Run a control with this compound in cell-free assay medium to check for interference.
Cell Stress Ensure gentle handling of cells during seeding and treatment to minimize stress-related responses.

Experimental Protocols

Preparation of this compound Stock Solution
Step Procedure
1. Weighing Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
2. Dissolving Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
3. Solubilization Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution in a 37°C water bath.
4. Aliquoting & Storage Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Cytotoxicity Assay (MTT Protocol)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[9][10][12]

Step Procedure
1. Cell Seeding Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
2. Treatment Prepare serial dilutions of this compound from your stock solution in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
3. Incubation Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Addition Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 3-4 hours at 37°C.
5. Formazan Solubilization Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
6. Absorbance Reading Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol is a general guideline for measuring nitric oxide production in RAW 264.7 macrophage cells.[13][15]

Step Procedure
1. Cell Seeding Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
2. Pre-treatment Pre-treat the cells with various concentrations of this compound (diluted in culture medium) for 1-2 hours.
3. Stimulation Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.
4. Incubation Incubate the plate for 24 hours.
5. Nitrite Measurement Collect the cell culture supernatant. Mix the supernatant with Griess reagent in a new 96-well plate and incubate for 15 minutes at room temperature.
6. Absorbance Reading Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with This compound Dilutions cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation assay_readout Perform Assay Readout (e.g., MTT, Griess Reagent) incubation->assay_readout data_collection Collect Absorbance Data assay_readout->data_collection data_analysis Analyze Data & Determine IC50/EC50 data_collection->data_analysis

Caption: General experimental workflow for in vitro bioassays with this compound.

PI3K_Akt_mTOR_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtorc1 mTORC1 akt->mtorc1 Activates downstream Cell Growth, Proliferation, Survival mtorc1->downstream Promotes mollisorin_a This compound (Hypothesized Target) mollisorin_a->pi3k Inhibits? mollisorin_a->akt Inhibits? mollisorin_a->mtorc1 Inhibits?

References

Navigating the Nuances of Mollisorin A: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Mollisorin A, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

This compound, a sesquiterpene lactone with promising biological activities, can be susceptible to degradation under various experimental conditions. Understanding the factors that influence its stability is key to successful research. This technical support center offers practical guidance on storage, handling, and troubleshooting potential instability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a temperature range of 2°C to 8°C is advisable[1].

Q2: My this compound solution appears cloudy. What could be the cause?

Cloudiness in your this compound solution can indicate several issues, including precipitation due to low solubility in the chosen solvent, or degradation of the compound. It is crucial to ensure that the solvent has the capacity to fully dissolve the desired concentration of this compound. If solubility is a known issue, gentle warming or sonication may aid in dissolution. However, be cautious as excessive heat can accelerate degradation.

Q3: I suspect my this compound has degraded. How can I confirm this?

Degradation of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of a freshly prepared solution with that of a stored or experimental sample, the appearance of new peaks or a decrease in the area of the parent this compound peak can indicate degradation.

Q4: What are the likely degradation pathways for this compound?

Given that this compound is a sesquiterpene lactone containing an angelate ester group, it is susceptible to hydrolysis, particularly under acidic or basic conditions. The ester linkage is a primary site for hydrolytic cleavage. Additionally, temperature and light can contribute to degradation. Studies on other sesquiterpene lactones have shown temperature-dependent degradation[2].

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound in solution.

Problem Potential Cause Troubleshooting Steps
Precipitation in solution - Low solubility in the chosen solvent.- Solvent evaporation leading to increased concentration.- Select a solvent with higher solubilizing capacity for this compound.- Prepare a more dilute stock solution.- Ensure vials are tightly sealed to prevent solvent evaporation.
Loss of biological activity - Degradation of this compound.- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Protect solutions from light and elevated temperatures.
Inconsistent experimental results - Variable stability of this compound across different experimental setups.- Inconsistent solution preparation methods.- Standardize solution preparation protocols.- Perform a stability study under your specific experimental conditions (solvent, pH, temperature) to determine the viable timeframe for using the solution.
Appearance of unknown peaks in HPLC - Degradation of this compound.- If possible, use techniques like LC-MS to identify the degradation products.- Optimize storage and handling to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to the vial to achieve the desired stock concentration.

  • Solubilization: Gently vortex or sonicate the solution until the this compound is completely dissolved. Avoid excessive heating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.

Visualizing Experimental Workflow and Potential Issues

To better understand the process of working with this compound and potential points of instability, the following workflow diagram is provided.

MollisorinA_Workflow cluster_preparation Solution Preparation cluster_experiment Experimental Use cluster_troubleshooting Potential Instability Points start Start: Solid this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve stock Stable Stock Solution dissolve->stock dilute Dilute to working concentration in aqueous buffer stock->dilute Dilution Step degradation_storage Degradation during storage stock->degradation_storage Improper Storage experiment Perform Experiment dilute->experiment precipitation Precipitation upon dilution dilute->precipitation Poor Solubility results Experimental Results experiment->results degradation_experiment Degradation during experiment experiment->degradation_experiment Unfavorable Conditions (pH, Temp)

This compound Experimental Workflow and Troubleshooting

This diagram illustrates the critical steps from solution preparation to experimental use, highlighting potential points where instability can arise. By carefully considering each step, researchers can minimize the risk of this compound degradation and ensure the integrity of their experimental data.

References

Technical Support Center: Bioassay Variability and Reproducibility for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search for "Mollisorin A" did not yield specific data regarding its bioassay variability or reproducibility. The following technical support center is a generalized guide for researchers working with novel compounds (referred to as "Compound X") and addresses common challenges in bioassay development and execution. The principles and protocols provided are broadly applicable to preclinical drug discovery and are based on established scientific best practices for ensuring data quality and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are seeing significant variability in our IC50 values for Compound X between different experimental runs. What are the common causes for this?

A1: Variability in IC50 values is a common challenge in early-stage drug discovery. Several factors can contribute to this issue:

  • Cell-Based Factors:

    • Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use cells within a consistent and low passage number range. Genetic drift can occur at high passages, altering cellular responses.

    • Cell Health and Confluency: Variations in cell viability and plating density can significantly impact results. Always start with healthy, log-phase cells and maintain consistent confluency at the time of treatment.

    • Mycoplasma Contamination: This common and often undetected contamination can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma.

  • Reagent and Compound Handling:

    • Compound Stability and Storage: Compound X may be sensitive to light, temperature, or freeze-thaw cycles. Ensure proper storage and handling, and consider preparing fresh stock solutions for each experiment.

    • Solvent Effects: The solvent used to dissolve Compound X (e.g., DMSO) can have cytotoxic effects at higher concentrations. Include a vehicle control in all experiments to account for this.

    • Reagent Quality and Consistency: Use high-quality reagents from a consistent supplier. Variations in media, serum, or assay reagents can introduce variability.[1]

  • Assay Protocol and Execution:

    • Incubation Times: Precise timing of compound treatment and reagent addition is critical. Small deviations can lead to significant differences in results.

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, is a major source of error. Calibrate your pipettes regularly and use appropriate techniques.

    • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and evaporation gradients. Avoid using the outer wells for experimental samples or implement appropriate normalization strategies.

Q2: How can we improve the reproducibility of our bioassay results for Compound X?

A2: Improving reproducibility requires a systematic approach focused on standardization and careful documentation.[2][3][4]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the assay, from cell culture and compound preparation to data analysis.[2]

  • Assay Validation: Before routine use, validate the assay by assessing its linearity, range, precision (repeatability and intermediate precision), and accuracy.[5]

  • Control Samples: Include appropriate positive and negative controls in every assay plate to monitor for consistency and performance.

  • Detailed Record Keeping: Maintain a thorough laboratory notebook detailing all experimental parameters, including lot numbers of reagents, cell passage numbers, and any deviations from the SOP.

  • Blinding and Randomization: Where possible, blind the experimenter to the treatment conditions and randomize the sample layout on microplates to minimize bias.

Q3: We are not observing the expected activity of Compound X in our cell-based assay. What troubleshooting steps should we take?

A3: If Compound X is not showing the expected activity, consider the following:

  • Compound Integrity: Verify the identity and purity of your compound stock using analytical methods such as LC-MS or NMR.

  • Cellular Uptake and Efflux: Compound X may not be effectively entering the cells or could be actively transported out by efflux pumps like P-glycoprotein.[6] Consider using cell lines with varying efflux pump expression or co-incubating with known efflux pump inhibitors.

  • Metabolic Inactivation: The cells may be metabolizing Compound X into an inactive form. LC-MS analysis of cell lysates or conditioned media after treatment can help investigate this.

  • Mechanism of Action: The chosen assay may not be appropriate for the mechanism of action of Compound X. For example, if the compound induces apoptosis, a cytotoxicity assay with a short endpoint (e.g., 24 hours) may not capture the effect. Consider using assays that measure different cellular processes (e.g., apoptosis, cell cycle arrest).

  • Assay Interference: Compound X may interfere with the assay chemistry itself. For example, it might absorb light at the same wavelength as the assay readout or have intrinsic fluorescent properties. Run appropriate controls to test for assay interference.

Troubleshooting Guides

Guide 1: High Variability in Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
Symptom Potential Cause Recommended Action
High well-to-well variability within the same treatment group Inconsistent cell seeding, pipetting errors during reagent addition.Use a multichannel pipette for cell seeding and reagent addition. Ensure complete mixing of reagents.
Inconsistent results between replicate plates Differences in incubation times, temperature fluctuations between plates.Incubate plates in the same incubator at the same time. Stagger the addition of reagents to ensure consistent timing.
"Edge effects" observed on the plate Increased evaporation in outer wells.Fill the outer wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity.
IC50 values drifting over time (week to week) Change in cell passage number, degradation of compound stock solution, variation in reagent lots.Maintain a consistent cell passage window. Prepare fresh compound dilutions for each experiment. Validate new reagent lots against the old lot.
Guide 2: Poor Assay Signal or Low Dynamic Range
Symptom Potential Cause Recommended Action
Low signal-to-background ratio Insufficient cell number, suboptimal reagent concentration, incorrect assay endpoint.Optimize cell seeding density. Perform a titration of assay reagents. Conduct a time-course experiment to determine the optimal endpoint.
High background signal in negative controls Reagent contamination, media interference, inherent fluorescence of the compound.Use fresh, high-quality reagents. Test for background signal from media components. Run a compound-only control (without cells) to check for interference.
Assay signal plateaus at low compound concentrations Compound precipitation at higher concentrations, rapid saturation of the biological target.Check the solubility of Compound X in the assay media. Expand the concentration range to lower doses to better define the dose-response curve.

Data Presentation

Table 1: Example of IC50 Data Summary for Compound X Across Multiple Experiments

This table provides a clear overview of the consistency of the assay over time.

Experiment Date Cell Line Passage Number IC50 (µM) Analyst
2025-10-15HeLa85.2A. Smith
2025-10-22HeLa96.1A. Smith
2025-10-29HeLa105.5B. Jones
Mean 5.6
Std. Deviation 0.45
%CV 8.0%
Table 2: Comparative IC50 Values of Compound X in Different Cancer Cell Lines

This table is useful for comparing the potency of Compound X across different biological systems.[7][8][9][10]

Cell Line Tissue of Origin IC50 (µM) ± SD (n=3)
A549Lung Carcinoma12.8 ± 1.5
MCF-7Breast Adenocarcinoma3.4 ± 0.7
HepG2Hepatocellular Carcinoma25.1 ± 3.2
HCT116Colorectal Carcinoma8.9 ± 1.1

Experimental Protocols

Protocol 1: General Protocol for a Cell Viability Assay (MTT)
  • Cell Seeding:

    • Harvest log-phase cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells to the optimized seeding density in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 2X serial dilution of Compound X in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (media and reagents only).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Log-phase growth) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound X Stock & Dilutions treatment Compound Treatment (e.g., 48h incubation) compound_prep->treatment cell_seeding->treatment viability_assay Viability Assay (e.g., MTT, CTG) treatment->viability_assay readout Plate Reader (Absorbance/Luminescence) viability_assay->readout data_processing Data Normalization (% of control) readout->data_processing ic50_calc IC50 Calculation (Non-linear regression) data_processing->ic50_calc

Caption: General workflow for determining the IC50 of a novel compound.

Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound_x Compound X compound_x->raf

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

Technical Support Center: Overcoming Resistance to Mollisorin A in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Mollisorin A. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a novel antifungal agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming fungal resistance.

Disclaimer: As this compound is a novel compound, this guidance is based on established principles of antifungal resistance observed with other classes of antifungal agents. The mechanisms and protocols described provide a framework for investigating resistance to this compound.

Frequently Asked Questions (FAQs)

General

Q1: What is the proposed mechanism of action of this compound?

A1: The precise mechanism of action of this compound is under investigation. Preliminary data suggest that it may disrupt fungal cell membrane integrity by interfering with ergosterol biosynthesis, a pathway targeted by azole antifungals.[1][2] Further research is needed to identify the specific molecular target.

Q2: What are the common mechanisms by which fungi develop resistance to antifungal agents?

A2: Fungi can develop resistance through several mechanisms, including:

  • Target site modification: Mutations in the gene encoding the drug's target protein can reduce the binding affinity of the drug.[1][3][4]

  • Overexpression of the target protein: An increased amount of the target protein can effectively dilute the drug's effect.[2][5]

  • Drug efflux: Upregulation of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively remove the drug from the cell.[6][7][8]

  • Biofilm formation: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.[9][10][11][12]

  • Activation of stress response pathways: Cellular signaling pathways, such as the calcineurin, high osmolarity glycerol (HOG), and protein kinase C (PKC) cell wall integrity pathways, can help the fungus adapt to and tolerate drug-induced stress.[13][14][15]

Troubleshooting Experimental Results

Q3: My fungal strain shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. What could be the reason?

A3: An unexpectedly high MIC value could indicate intrinsic or acquired resistance. Consider the following possibilities:

  • Inherent Resistance: The fungal species you are working with may have intrinsic resistance mechanisms that are effective against this compound.

  • Acquired Resistance: The strain may have developed resistance during previous exposure to this compound or other antifungal agents.

  • Experimental Variability: Ensure that your experimental setup is consistent and follows a standardized protocol for MIC determination. Variations in inoculum size, incubation time, and media composition can affect MIC values.[13][15][16]

Q4: I am observing a decrease in this compound efficacy in my long-term culture experiments. What could be happening?

A4: This is a common observation when studying antifungal agents and often points to the development of acquired resistance. The continuous exposure to this compound can select for resistant subpopulations within your fungal culture. To investigate this, you can:

  • Isolate and re-test: Isolate single colonies from the long-term culture and determine their individual MICs for this compound.

  • Sequence the target gene: If the molecular target of this compound is known or hypothesized, sequence the corresponding gene in the resistant isolates to check for mutations.

  • Analyze gene expression: Use quantitative PCR (qPCR) to examine the expression levels of genes known to be involved in drug resistance, such as those encoding efflux pumps or the drug target.

Q5: this compound is effective against planktonic fungal cells but not against biofilms. Why is this and what can I do?

A5: Biofilms present a significant challenge for antifungal therapy due to their complex structure and the protective extracellular matrix.[9][10][11][12] The matrix can limit drug penetration, and the altered metabolic state of biofilm-resident cells can make them less susceptible. To address this, you could:

  • Test combination therapies: Investigate the efficacy of this compound in combination with other antifungal agents or with compounds that disrupt the biofilm matrix.

  • Use a biofilm-specific assay: Employ a quantitative biofilm assay to accurately assess the antibiofilm activity of this compound.

Troubleshooting Guides

Guide 1: Investigating Increased MIC Values

If you observe a consistent and significant increase in the MIC of this compound for your fungal strain, follow these steps to investigate the potential resistance mechanism.

Logical Workflow for Investigating Increased MIC

G start Increased MIC Observed step1 Confirm MIC with a Standardized Protocol (e.g., CLSI Broth Microdilution) start->step1 step2 Isolate Single Colonies from Resistant Population step1->step2 step3 Determine MIC for Individual Isolates step2->step3 step4 Hypothesize Resistance Mechanism step3->step4 step5a Target Modification step4->step5a Hypothesis 1 step5b Efflux Pump Upregulation step4->step5b Hypothesis 2 step5c Other Mechanisms step4->step5c Other step6a Sequence Target Gene step5a->step6a step6b Perform qPCR for Efflux Pump Genes step5b->step6b step7 Analyze Data and Conclude Mechanism step6a->step7 step6b->step7

Caption: Workflow for investigating increased this compound MIC.

Guide 2: Addressing Poor Biofilm Eradication

If this compound shows poor activity against fungal biofilms, use this guide to explore potential solutions.

Experimental Approach for Poor Biofilm Activity

G start Poor Biofilm Activity of this compound step1 Quantify Biofilm Formation and Viability start->step1 step2 Test this compound at Higher Concentrations step1->step2 step3 Investigate Combination Therapy step2->step3 step4a This compound + Another Antifungal step3->step4a step4b This compound + Biofilm Disrupting Agent step3->step4b step5 Perform Checkerboard Assay for Synergy step4a->step5 step6 Evaluate Optimal Combination on Biofilms step4b->step6 step5->step6

Caption: Strategy to improve this compound efficacy against biofilms.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Ranges of Common Antifungals against Various Fungal Species

This table provides a reference for expected MIC ranges for well-established antifungal agents. Your data for this compound can be compared to these ranges to understand its relative potency.

Antifungal AgentCandida albicans (μg/mL)Candida glabrata (μg/mL)Aspergillus fumigatus (μg/mL)Cryptococcus neoformans (μg/mL)
Amphotericin B0.016 - 1[8]0.125 - 20.06 - 4[17]0.25 - 1[11]
Fluconazole0.064 - 16[8]0.5 - >64>640.05 - 4[11]
Voriconazole0.016 - 0.064[8]0.03 - 20.06 - >8[16]0.0078 - 0.25[11]
Caspofungin0.016 - 0.032[8]0.03 - 0.50.015 - 0.25>16
Table 2: Example of Quantitative PCR (qPCR) Data for Efflux Pump Gene Expression in a Resistant Fungal Isolate

This table illustrates how to present gene expression data when investigating the upregulation of efflux pumps as a mechanism of resistance.

GeneFungal IsolateFold Change in Expression (Resistant vs. Susceptible)p-value
CDR1C. albicans15.2<0.01
CDR2C. albicans8.7<0.01
MDR1C. albicans5.4<0.05

Experimental Protocols

Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[14]

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[16]

  • Prepare Drug Dilutions:

    • Perform serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI-1640 medium to a final volume of 100 µL per well.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing the drug dilutions.

    • Include a drug-free growth control and a sterile control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of resistance-related genes.[5][18][19]

  • RNA Extraction:

    • Culture the susceptible and resistant fungal isolates in the presence and absence of a sub-inhibitory concentration of this compound.

    • Harvest the cells and extract total RNA using a suitable method (e.g., hot phenol or a commercial kit).

  • cDNA Synthesis:

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for your target genes (e.g., CDR1, MDR1, ERG11) and a reference gene (e.g., ACT1).

    • Run the reaction in a real-time PCR cycler.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the resistant isolate compared to the susceptible isolate using the 2-ΔΔCt method.[13]

Signaling Pathways in Fungal Drug Resistance

Understanding the signaling pathways that fungi use to respond to drug-induced stress can provide insights into potential resistance mechanisms and identify new therapeutic targets.

Calcineurin Signaling Pathway

The calcineurin pathway is a key regulator of stress responses in fungi and has been implicated in tolerance to both cell membrane and cell wall targeting drugs.[3][6][9][10][20]

G stress Antifungal Stress (e.g., this compound) ca_influx Ca2+ Influx stress->ca_influx calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin calmodulin->calcineurin crz1 Crz1/TCN1 calcineurin->crz1 nucleus Nucleus crz1->nucleus gene_exp Stress Response Gene Expression nucleus->gene_exp

Caption: The Calcineurin signaling pathway in response to antifungal stress.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for adaptation to various stresses, including osmotic stress and exposure to certain antifungal agents.[21][22][23]

G stress Antifungal/Oxidative Stress sensor Sensor Kinase stress->sensor mapkkk MAPKKK sensor->mapkkk mapkk MAPKK mapkkk->mapkk hog1 Hog1 (MAPK) mapkk->hog1 nucleus Nucleus hog1->nucleus gene_exp Glycerol Synthesis & Stress Response Genes nucleus->gene_exp

Caption: The HOG pathway's role in fungal stress response.

Protein Kinase C (PKC) Cell Wall Integrity Pathway

The PKC pathway is essential for maintaining cell wall integrity, and its activation is a key response to cell wall-damaging agents.[2][7][11][24]

G stress Cell Wall Stress sensors Cell Surface Sensors stress->sensors rho1 Rho1 GTPase sensors->rho1 pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Mkc1) pkc1->mapk_cascade nucleus Nucleus mapk_cascade->nucleus gene_exp Cell Wall Synthesis Gene Expression nucleus->gene_exp

Caption: The PKC cell wall integrity pathway in fungi.

References

Technical Support Center: Natural Product Purification Protocol Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in purifying a natural product like Mollisorin A?

The initial step is typically the extraction of the compound from its natural source (e.g., plant material, microbial culture). This is followed by a series of purification techniques to isolate the target compound from a complex mixture.[1][2][3]

Q2: What are the common extraction techniques for plant secondary metabolites?

Commonly used methods include maceration, Soxhlet extraction, ultrasonic-assisted extraction, and supercritical fluid extraction.[1] The choice of method and solvent depends on the polarity and stability of the target compound.

Q3: Which chromatographic techniques are most effective for purifying triterpenoids and similar natural products?

A combination of chromatographic methods is often employed.[4] This typically starts with open column chromatography or flash chromatography for initial fractionation, followed by high-performance liquid chromatography (HPLC) for final purification to achieve high purity.[4][5][6]

Q4: How do I choose the right solvents for chromatography?

Solvent selection is critical and is usually determined by preliminary analysis using thin-layer chromatography (TLC).[7] The goal is to find a solvent system that provides good separation between the target compound and impurities.[7]

Q5: What level of purity should I aim for in my final product?

For drug development and biological screening, a purity of >95% is generally required. The purity is typically assessed by HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of natural products via chromatography.

Problem Possible Cause Solution
Low or No Yield of Target Compound Inefficient extraction from the source material.Optimize the extraction method (e.g., solvent polarity, temperature, duration). Consider using techniques like ultrasonic-assisted extraction to improve efficiency.[8]
The compound is degrading during purification.Check the stability of your compound on silica gel using 2D-TLC.[9] If it's unstable, consider using a different stationary phase like alumina or deactivated silica gel.[9] Also, perform purification steps at lower temperatures if the compound is heat-labile.
The compound is not eluting from the column.The solvent system may not be polar enough. Gradually increase the polarity of the mobile phase. Double-check that the solvent composition is correct.[9]
Poor Separation of Compounds (Co-elution) The chosen solvent system is not optimal.Re-evaluate the solvent system using TLC with a variety of solvent mixtures to find one that provides better separation.[7]
The column is overloaded with the sample.Reduce the amount of crude extract loaded onto the column.[10]
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking or Tailing of Spots on TLC/Column The sample is overloaded.Dilute the sample before spotting on the TLC plate or loading onto the column.[11]
The compound is acidic or basic and is interacting strongly with the stationary phase.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the peak shape.[11]
Insoluble material is present in the sample.Filter the sample before loading it onto the column.
Compound Crystallizes in the Column The compound has low solubility in the chosen mobile phase.This is a challenging issue. You may need to try a different solvent system where the compound is more soluble or use a wider column with more stationary phase.[9]
Irreproducible Retention Times in HPLC Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is prepared consistently and is properly degassed. Check the HPLC pump for leaks or other malfunctions.
Column temperature is not controlled.Use a column oven to maintain a constant temperature.[12]
The column is not properly equilibrated.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.

Example Experimental Protocol: Purification of Triterpenoids from Plant Material

This protocol is a general example and should be adapted for specific applications.

1. Extraction

  • Air-dry and grind the plant material into a fine powder.

  • Extract the powder with methanol at room temperature for 24 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[13]

2. Solvent-Solvent Partitioning

  • Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, using a separatory funnel.[2][14]

  • Collect each solvent fraction and evaporate the solvent to yield the respective partitioned extracts.

3. Open Column Chromatography

  • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

  • Dissolve the most promising extract (e.g., the dichloromethane fraction) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing solvent polarity (e.g., a gradient of ethyl acetate in n-hexane).

  • Collect fractions and monitor them by TLC to pool fractions containing the compound of interest.

4. Flash Chromatography

  • Further, purify the pooled fractions from the previous step using a flash chromatography system with a pre-packed silica gel column.

  • Use a solvent system identified from TLC analysis to provide the best separation.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform the final purification step on a preparative HPLC system equipped with a suitable column (e.g., C18 for reverse-phase).

  • Use an isocratic or gradient elution with a mobile phase (e.g., methanol-water mixture) to isolate the pure compound.

  • Monitor the elution using a UV detector and collect the peak corresponding to the target compound.

  • Evaporate the solvent to obtain the purified solid compound.

Visualizations

MollisorinA_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Final Product Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Solvent Extraction Partitioned_Fractions Partitioned Fractions Crude_Extract->Partitioned_Fractions Solvent Partitioning Column_Chromatography Open Column Chromatography Partitioned_Fractions->Column_Chromatography Flash_Chromatography Flash Chromatography Column_Chromatography->Flash_Chromatography Fraction Pooling & TLC Analysis Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Further Purification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: General workflow for the purification of this compound from a plant source.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Check_Extraction Was extraction efficient? Start->Check_Extraction Optimize_Extraction Optimize extraction solvent, time, and method. Check_Extraction->Optimize_Extraction No Check_Chromatography Is chromatography separating the compounds effectively? Check_Extraction->Check_Chromatography Yes Optimize_Extraction->Check_Chromatography Optimize_Solvent Re-screen solvent systems using TLC. Check_Chromatography->Optimize_Solvent No Check_Loading Is the column overloaded? Check_Chromatography->Check_Loading Yes Optimize_Solvent->Check_Loading Reduce_Load Reduce sample load. Check_Loading->Reduce_Load Yes Check_Stability Is the compound stable on the stationary phase? Check_Loading->Check_Stability No Reduce_Load->Check_Stability Change_Stationary_Phase Use a different stationary phase (e.g., alumina). Check_Stability->Change_Stationary_Phase No Successful_Purification Successful Purification Check_Stability->Successful_Purification Yes Change_Stationary_Phase->Successful_Purification

Caption: Troubleshooting decision tree for natural product purification.

References

minimizing Mollisorin A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the degradation of Mollisorin A during storage and experimental use. The information provided is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in older samples. Degradation of this compound due to improper storage conditions.1. Review storage conditions. Ensure the compound is stored at or below -20°C, protected from light, and in a tightly sealed container. 2. For solutions, use aprotic solvents like DMSO or DMF and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. 3. Prepare fresh solutions for critical experiments.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Compare the chromatogram of a fresh sample with the stored sample to confirm degradation. 3. Refer to the "Potential Degradation Pathways" section to understand possible degradation mechanisms.
Variability in experimental results between batches. Inconsistent handling or storage of this compound aliquots.1. Standardize aliquotting and storage procedures across all users. 2. Ensure all aliquots are stored under identical conditions (temperature, light exposure). 3. Use a validated analytical method to confirm the concentration and purity of each batch before use.
Precipitation of this compound in aqueous buffers. Low aqueous solubility and potential for hydrolysis.1. Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) before diluting into aqueous buffers. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 3. Prepare aqueous solutions fresh before each experiment and use them promptly.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed, light-protected container at -20°C or lower for long-term stability. For short-term storage (days to weeks), storage at 2-8°C may be acceptable, but is not ideal.

  • Q2: How should I prepare and store this compound solutions?

    • A2: For long-term storage, prepare concentrated stock solutions (e.g., 10-20 mM) in anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For immediate use in aqueous-based assays, dilute the stock solution to the final working concentration in the desired buffer just before the experiment.

  • Q3: Can I store this compound in alcoholic solvents like ethanol or methanol?

    • A3: While this compound may be soluble in alcohols, it is not recommended for long-term storage. Sesquiterpene lactones can react with alcohols, leading to the formation of addition products and loss of activity. If alcohol is necessary as a solvent, prepare solutions fresh and use them immediately.

Degradation

  • Q4: What are the main factors that cause this compound to degrade?

    • A4: The primary factors contributing to the degradation of sesquiterpene lactones like this compound are elevated temperature, exposure to light (especially UV), non-neutral pH (both acidic and basic conditions can promote hydrolysis), and the presence of nucleophilic solvents (e.g., alcohols, water).[1]

  • Q5: How can I detect this compound degradation?

    • A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] A decrease in the peak area of the parent this compound compound and the appearance of new peaks are indicative of degradation. Biological assays can also reveal a loss of potency.

  • Q6: What are the likely degradation products of this compound?

    • A6: Based on the chemistry of related sesquiterpene lactones, likely degradation products can result from hydrolysis of the lactone ring, addition reactions at the α,β-unsaturated carbonyl moieties, and rearrangements of the carbon skeleton, particularly under acidic or photolytic conditions.

Data on Sesquiterpene Lactone Stability

Table 1: Illustrative Forced Degradation Data for a Guaianolide Sesquiterpene Lactone

Stress ConditionDurationTemperature% Degradation (Illustrative)Major Degradation Products (Plausible)
Acid Hydrolysis (0.1 M HCl)24 hours60°C15-25%Hydrolyzed lactone, skeletal rearrangement products
Base Hydrolysis (0.1 M NaOH)8 hours25°C30-50%Hydrolyzed lactone (saponification)
Oxidation (3% H₂O₂)24 hours25°C10-20%Epoxides, hydroxylated derivatives
Thermal Degradation (Solid)48 hours80°C5-15%Isomerization and decomposition products
Photodegradation (Solution, UV light)6 hours25°C40-60%Photoadducts (e.g., with solvent), photoisomers

Note: This table is for illustrative purposes and does not represent actual data for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 6 hours. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method. A diode-array detector (DAD) or a mass spectrometer (MS) is recommended for detection to aid in the characterization of degradation products.

Protocol 2: HPLC Method for this compound and its Degradation Products

This is a general-purpose Reverse-Phase HPLC method that can be optimized for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Potential Degradation Pathway of this compound

G Mollisorin_A This compound Hydrolysis Hydrolysis (Acid/Base) Mollisorin_A->Hydrolysis Oxidation Oxidation Mollisorin_A->Oxidation Photodegradation Photodegradation (UV Light) Mollisorin_A->Photodegradation Thermal_Stress Thermal Stress Mollisorin_A->Thermal_Stress Lactone_Opening Lactone Ring Opening Hydrolysis->Lactone_Opening Epoxidation Epoxidation Oxidation->Epoxidation Photoadducts Photoadducts / Isomers Photodegradation->Photoadducts Isomerization Isomerization Thermal_Stress->Isomerization G start Start: this compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Analysis (Quantify Degradation) analysis->data characterize Characterize Degradants (MS, NMR) data->characterize end End: Stability Profile characterize->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB->NFkB_p65 sequesters NFkB_p50 p50 DNA DNA NFkB_p65->DNA binds NFkB_p50->DNA binds Guaianolides Guaianolide Sesquiterpenes Guaianolides->NFkB_p65 inhibits Transcription Pro-inflammatory Gene Transcription DNA->Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Guaianolides Guaianolide Sesquiterpenes Guaianolides->STAT3 inhibits phosphorylation DNA DNA pSTAT3_dimer->DNA binds Transcription Target Gene Transcription DNA->Transcription

References

Technical Support Center: Addressing Off-Target Effects of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering and addressing the off-target effects of novel chemical compounds. The following troubleshooting guides, FAQs, and experimental protocols are designed to offer a structured approach to identifying, understanding, and mitigating these unintended interactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

Q2: How can I predict potential off-target effects of my compound?

A2: Predicting off-target effects can be approached through computational and experimental methods. In silico tools can screen compound structures against databases of known protein binding sites to predict potential interactions.[1] Experimental approaches include broad-spectrum kinase profiling, proteomics-based methods to identify binding partners, and cell-based assays that measure various cellular activities.

Q3: What are the common experimental signs of off-target effects?

A3: Common signs include a discrepancy between the expected and observed phenotype, unexpected cellular responses, toxicity at concentrations where the on-target effect is not yet saturated, and activity in negative control cell lines that do not express the intended target. Careful observation and the use of appropriate controls are key to detecting these signs early.[2]

Q4: What is the first step I should take if I suspect off-target effects?

A4: The first step is to repeat the experiment to rule out experimental error.[3] If the results are reproducible, the next step is to design and perform control experiments to confirm that the observed effect is dependent on the intended target. This can include using a structurally related but inactive compound as a negative control, or testing the compound in a system where the target has been knocked out or knocked down.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with novel compounds.

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Human error during reagent preparation or handling. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Degradation of the compound.1. Prepare fresh stock solutions of the compound. 2. Standardize cell culture protocols. 3. Aliquot and store the compound under recommended conditions.
High cell toxicity at low concentrations 1. Off-target effects on essential cellular pathways. 2. Compound insolubility leading to precipitation and non-specific toxicity.1. Perform a dose-response curve to determine the therapeutic window. 2. Test the compound in a panel of cell lines to identify sensitive and resistant lines. 3. Check the solubility of the compound in your assay medium.
Observed phenotype does not match the known function of the target 1. The compound has potent off-target effects that dominate the cellular response. 2. The current understanding of the target's function is incomplete.1. Use a different compound with a distinct chemical scaffold that targets the same protein. 2. Perform target engagement assays to confirm the compound is binding to the intended target in cells. 3. Conduct unbiased screens (e.g., transcriptomics, proteomics) to identify affected pathways.
Negative control compound shows activity 1. The negative control is not truly inactive and may have its own off-target effects. 2. The observed effect is an artifact of the assay system.1. Synthesize or obtain a better-characterized negative control. 2. Run the assay without any compound (vehicle control) and with a known inhibitor of a different pathway to check for assay specificity.

Quantitative Data Summary

The following table provides an example of how to summarize quantitative data when assessing the on-target and off-target effects of a hypothetical compound, "Mollisorin A".

Target Assay Type This compound IC50 (nM) Control Compound IC50 (nM) Selectivity (Fold)
On-Target: Kinase X Biochemical15>10,000>667
Off-Target: Kinase Y Biochemical1,200>10,0000.0125
Off-Target: Kinase Z Biochemical8,500>10,0000.0018
Cellular Target Engagement NanoBRET50>10,000>200
Cell Viability (Target-expressing line) CellTiter-Glo150>10,000>66.7
Cell Viability (Target knockout line) CellTiter-Glo5,000>10,0000.03

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or a cellular process. Selectivity is calculated as (IC50 Off-Target) / (IC50 On-Target).

Experimental Protocols

Protocol: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of a novel compound against a panel of kinases.

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Serially dilute the compound in DMSO to create a range of concentrations for testing.
  • Prepare kinase buffers, ATP solutions, and substrate solutions as recommended by the kinase assay manufacturer.

2. Assay Procedure:

  • Add the kinase, substrate, and this compound (or vehicle control) to a 384-well plate.
  • Incubate at room temperature for 15 minutes to allow for compound binding.
  • Initiate the kinase reaction by adding ATP.
  • Incubate for the time specified by the assay manufacturer (typically 1 hour at room temperature).
  • Stop the reaction and add the detection reagent.
  • Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

3. Data Analysis:

  • Subtract the background (no enzyme) signal from all data points.
  • Normalize the data to the vehicle (DMSO) control (100% activity) and a positive control inhibitor (0% activity).
  • Plot the normalized data as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Off_Target_1 Off-Target Kinase 1 Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Mollisorin_A This compound Mollisorin_A->Target_Kinase Inhibits (On-Target) Mollisorin_A->Off_Target_1 Inhibits (Off-Target) Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway affected by this compound.

Experimental_Workflow start Start: Observe Unexpected Phenotype confirm_reproducibility Confirm Reproducibility start->confirm_reproducibility in_silico In Silico Off-Target Prediction confirm_reproducibility->in_silico biochemical_screen Biochemical Screen (e.g., Kinase Panel) confirm_reproducibility->biochemical_screen cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) confirm_reproducibility->cellular_thermal_shift validate_hits Validate Hits in Cellular Assays in_silico->validate_hits biochemical_screen->validate_hits cellular_thermal_shift->validate_hits structure_activity Structure-Activity Relationship (SAR) Studies validate_hits->structure_activity optimize_compound Optimize Compound to Reduce Off-Target Effects structure_activity->optimize_compound

Caption: Workflow for identifying and addressing off-target effects.

Troubleshooting_Logic issue Issue: Inconsistent Results check_reagents Check Reagent Stability and Purity issue->check_reagents check_protocol Review Experimental Protocol for Deviations issue->check_protocol check_cells Verify Cell Health and Passage Number issue->check_cells solution Solution: Standardize Procedures and Reagents check_reagents->solution check_protocol->solution check_cells->solution

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to In Vivo Antifungal Activity: Benchmarking with Fluconazole and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antifungal agents necessitates robust in vivo validation to ascertain their therapeutic potential. In the absence of published in vivo data for Mollisorin A, this guide provides a comparative framework using two well-established antifungal drugs, fluconazole and caspofungin. The following data and protocols from murine and guinea pig models of disseminated candidiasis and invasive aspergillosis serve as a benchmark for designing and evaluating future in vivo studies of new chemical entities like this compound.

Quantitative In Vivo Efficacy of Fluconazole and Caspofungin

The following table summarizes the in vivo activity of fluconazole and caspofungin in established animal models of fungal infections. This data provides a quantitative baseline for assessing the potential of novel antifungal candidates.

Antifungal AgentFungal SpeciesAnimal ModelDosing RegimenPrimary OutcomeResults
Fluconazole Candida albicansNeutropenic Murine Model1-16 mg/kg/day, subcutaneous, divided q6h for 24hFungal Burden in Kidneys (log10 CFU/g)Dose-dependent reduction in fungal burden.[1]
Candida albicansMurine Model4.56 mg/kg, intraperitoneal, single dose50% Effective Dose (ED50)ED50 of 4.56 mg/kg for reduction of fungal densities in kidneys.[2][3]
Candida albicansMurine Model40 mg/kg, oral gavage, once daily for 4 daysFungal Burden in Kidneys (CFU)Significant reduction in kidney CFU compared to saline control.[4]
Caspofungin Aspergillus fumigatusImmunosuppressed Guinea Pig Model1 mg/kg/day, intraperitoneal, for 5 daysSurvival Rate67% survival (8/12) compared to 0% in untreated controls.[5][6]
Aspergillus fumigatusImmunosuppressed Guinea Pig Model2.5 mg/kg/day, intraperitoneal, for 5 daysSurvival Rate50% survival (6/12) compared to 0% in untreated controls.[5][6]
Aspergillus fumigatusNeutropenic Rat Model4 mg/kg/day, intraperitoneal, for 10 daysFungal Burden in LungsSignificant decrease in fungal burden.[7]
Aspergillus fumigatusImmunosuppressed Guinea Pig Model1 mg/kg/day, intraperitoneal, for 7 daysFungal Burden in Kidneys (qPCR)Significant reduction in fungal burden.[8]

Detailed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vivo studies. Below are representative protocols for inducing fungal infections and evaluating antifungal efficacy in rodent models.

Murine Model of Disseminated Candidiasis for Fluconazole Efficacy Testing

This protocol is adapted from established models of disseminated candidiasis used to evaluate fluconazole efficacy.[1][9]

  • Animal Model:

    • Species: Mouse

    • Strain: Udea:ICR(CD-2) or other appropriate strain (e.g., BALB/c)

    • Age: 5 weeks old

    • Sex: Male

    • Health Status: Murine pathogen-free

  • Immunosuppression (for neutropenic model):

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day before infection to induce neutropenia.[1]

  • Inoculum Preparation:

    • Culture Candida albicans (e.g., strain GRP-0144) on an appropriate agar medium.

    • Suspend a few colonies in sterile saline to achieve an optical density of 0.30 at 530 nm, which corresponds to approximately 7 log10 CFU/mL.

    • Dilute the suspension to the desired inoculum concentration (e.g., ~5.0 log10 CFU/mL).

  • Infection:

    • Inject 0.1 mL of the prepared Candida albicans suspension into the lateral tail vein of each mouse.

  • Antifungal Treatment:

    • Initiate fluconazole treatment 2 hours post-infection.

    • Administer fluconazole subcutaneously in doses ranging from 1 to 128 mg/kg per day, with the total daily dose divided and administered every 3 or 6 hours for 24 hours.[1] A control group should receive sterile saline.

  • Outcome Assessment:

    • At 24 hours post-treatment initiation, humanely euthanize the mice.

    • Aseptically harvest the kidneys, homogenize the tissue in sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates and incubate to determine the fungal burden, expressed as Colony Forming Units (CFU) per gram of kidney tissue.

Guinea Pig Model of Invasive Aspergillosis for Caspofungin Efficacy Testing

This protocol is based on established models of invasive aspergillosis for assessing caspofungin efficacy.[5][6][10]

  • Animal Model:

    • Species: Guinea Pig

  • Immunosuppression:

    • Administer triamcinolone subcutaneously at 20 mg/kg of body weight daily, starting 4 days before infection.

    • Induce transient neutropenia with a single intraperitoneal injection of cyclophosphamide at 150 mg/kg one day prior to challenge.[5][6]

  • Inoculum Preparation:

    • Prepare a conidial suspension of Aspergillus fumigatus.

  • Infection:

    • Administer a lethal intravenous challenge of Aspergillus fumigatus conidia.

  • Antifungal Treatment:

    • Initiate caspofungin treatment 24 hours after the fungal challenge.

    • Dissolve caspofungin in sterile water to a concentration of 2.5 mg/mL and administer it intraperitoneally at doses of 1 or 2.5 mg/kg/day for 5 days.[5][6] A control group should receive the vehicle.

  • Outcome Assessment:

    • Monitor the animals for survival for a defined period (e.g., up to day 6 post-challenge).

    • For fungal burden analysis, humanely euthanize a subset of animals, harvest organs (liver, kidney, brain), and determine the fungal load by culturing homogenized tissues.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Antifungal Efficacy Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Mouse, Guinea Pig) immunosuppression Immunosuppression (e.g., Cyclophosphamide) animal_model->immunosuppression infection Infection (e.g., Intravenous) immunosuppression->infection inoculum_prep Inoculum Preparation (Fungal Culture & Suspension) inoculum_prep->infection treatment Antifungal Treatment (Test Compound vs. Control) infection->treatment outcome_assessment Outcome Assessment treatment->outcome_assessment survival_analysis Survival Analysis outcome_assessment->survival_analysis fungal_burden Fungal Burden (CFU/g tissue) outcome_assessment->fungal_burden histopathology Histopathology outcome_assessment->histopathology G Lanosterol Lanosterol Erg11p Lanosterol 14-alpha-demethylase (Erg11p/CYP51) Lanosterol->Erg11p substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane essential component Fluconazole Fluconazole Fluconazole->Erg11p inhibition Erg11p->Ergosterol product G UDP_Glucose UDP-Glucose GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->GlucanSynthase substrate beta_D_Glucan β-(1,3)-D-Glucan FungalCellWall Fungal Cell Wall (Weakened) beta_D_Glucan->FungalCellWall essential component Caspofungin Caspofungin Caspofungin->GlucanSynthase inhibition GlucanSynthase->beta_D_Glucan product

References

Mollisorin A: Data Deficient for a Comparative Analysis Against Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antifungal efficacy of Mollisorin A against the widely-used agent fluconazole cannot be provided at this time due to a lack of available scientific data on this compound. Extensive searches of public databases and scientific literature did not yield any information on a compound with this name, its chemical structure, or any studies detailing its antifungal properties.

Initial investigations for "this compound" and broader searches for antifungal compounds derived from the fungal genus Mollisia did not uncover any relevant research. This suggests that "this compound" may be a novel, yet-to-be-published compound, a substance with a different nomenclature, or a potential misnomer. Without primary data on its bioactivity, mechanism of action, and spectrum of antifungal effects, a scientifically rigorous comparison with fluconazole is impossible.

For a meaningful comparative guide to be constructed, as requested by researchers, scientists, and drug development professionals, the following information for this compound would be essential:

  • In vitro susceptibility data: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against a panel of clinically relevant fungal pathogens.

  • Mechanism of action studies: Elucidation of the molecular target and signaling pathways affected by this compound.

  • In vivo efficacy data: Results from animal models of fungal infections comparing the therapeutic effect of this compound to fluconazole.

  • Pharmacokinetic and pharmacodynamic properties: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

In contrast, fluconazole is a well-characterized triazole antifungal agent with a clearly defined mechanism of action and extensive clinical data.

Mechanism of Action: Fluconazole

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.

To facilitate future comparative analyses, should data on this compound become available, the following frameworks for data presentation and visualization are provided.

Hypothetical Data Presentation

Should experimental data for this compound be published, it could be summarized and compared with fluconazole in tables such as the following:

Table 1: In Vitro Antifungal Activity of this compound and Fluconazole

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData not available0.25 - 4
Cryptococcus neoformansData not available1 - 16
Aspergillus fumigatusData not available>64

Table 2: Experimental Protocol for MIC Determination

ParameterDescription
Method Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
Fungal Strains Standard ATCC strains and clinical isolates.
Inoculum Preparation Spectrophotometrically standardized to a final concentration of 0.5-2.5 x 10³ CFU/mL.
Drug Concentrations Serial two-fold dilutions of this compound and fluconazole in RPMI-1640 medium.
Incubation 35°C for 24-48 hours.
Endpoint Reading The lowest concentration of the drug that causes a significant inhibition of visible growth.

Visualizing Experimental Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate experimental processes and biological pathways.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Fungal Culture Fungal Culture Inoculum Standardization Inoculum Standardization Fungal Culture->Inoculum Standardization Serial Dilutions Serial Dilutions Inoculum Standardization->Serial Dilutions Incubation Incubation Serial Dilutions->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

fluconazole_pathway Fluconazole Fluconazole Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Fluconazole->Lanosterol 14-alpha-demethylase Binds to Inhibition Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14-alpha-demethylase->Ergosterol Biosynthesis Essential for Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Essential for integrity of Inhibition->Ergosterol Biosynthesis Leads to inhibition of Disruption Disrupts Disruption->Fungal Cell Membrane Leads to disruption of

Caption: The mechanism of action of fluconazole, targeting ergosterol biosynthesis in the fungal cell membrane.

At present, a direct and evidence-based comparison between this compound and fluconazole is not feasible due to the absence of scientific literature on this compound. The scientific community awaits the publication of research detailing the antifungal properties of this compound to enable a thorough evaluation of its potential as a therapeutic agent. Researchers are encouraged to consult peer-reviewed scientific journals and databases for any future information that may become available on this compound.

A Comparative Analysis of Mollisorin A and Other Marine Natural Products for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of marine-derived compounds, offering a comparative analysis of their mechanisms of action and cytotoxic effects against cancer cell lines.

The world's oceans harbor a vast diversity of organisms that produce a rich array of structurally unique and biologically active natural products. These marine-derived compounds have emerged as a promising frontier in the quest for novel therapeutic agents, particularly in the field of oncology. This guide provides a comparative analysis of Mollisorin A and other selected marine natural products—Apratoxin A, Halichondrin B, Salinosporamide A, and Saliniketals—highlighting their potential as anticancer agents. While this compound is primarily recognized for its antifungal properties, its inclusion alongside potent anticancer compounds aims to stimulate further investigation into its possible cytotoxic activities.

Comparative Biological Activities and Mechanisms of Action

The selected marine natural products originate from diverse marine organisms, including mollusks, cyanobacteria, sponges, and actinomycetes, and exhibit distinct mechanisms of action against cancer cells.

This compound , a bioactive compound isolated from mollusks, is predominantly known for its potent antifungal activity. Its mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol synthesis, which ultimately leads to cell lysis.[1] To date, the anticancer activities of this compound have not been extensively studied.

Apratoxin A , a cyclic depsipeptide produced by marine cyanobacteria, demonstrates potent cytotoxicity across a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of cotranslational translocation at the Sec61 protein translocation channel in the endoplasmic reticulum.[1][3] This disruption of protein biogenesis leads to the downregulation of receptor tyrosine kinases and reduced secretion of growth factors, ultimately inducing G1 cell cycle arrest and apoptosis.[1][4]

Halichondrin B , a complex polyether macrolide isolated from the marine sponge Halichondria okadai, and its synthetic analog eribulin, are potent microtubule-destabilizing agents.[5][6][7] They bind to the vinca domain of tubulin, inhibiting tubulin polymerization and leading to G2/M cell cycle arrest and apoptosis.[8][9][10]

Salinosporamide A (Marizomib) , produced by the marine actinomycete Salinispora tropica, is a potent and irreversible proteasome inhibitor.[11] By inhibiting the 20S proteasome, Salinosporamide A disrupts protein degradation pathways that are critical for cancer cell survival, leading to the accumulation of pro-apoptotic proteins and cell death. It is currently in Phase III clinical trials for the treatment of glioblastoma.[11]

Saliniketals , bicyclic polyketides also isolated from Salinispora arenicola, have been shown to inhibit the induction of ornithine decarboxylase (ODC), an important target for cancer chemoprevention.[12] Some rifamycin-related polyketides from this species have also demonstrated moderate to weak cytotoxicity against various cancer cell lines.[13]

Quantitative Analysis of Cytotoxic Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for the selected marine natural products against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

CompoundMarine SourceCancer Cell LineIC50 ValueReference
Apratoxin A Cyanobacteria (Lyngbya sp.)HeLa S3 (Cervical Cancer)0.011 µg/mL
NCI-H460 (Lung Carcinoma)Not Specified
Neuro-2a (Mouse Neuroblastoma)Not Specified
Various Breast, Ovarian, Endometrial, Pancreatic Cancer LinesLow nanomolar range[2]
Halichondrin B Sponge (Halichondria okadai)L1210 (Murine Leukemia)0.3 nM[10]
DU143 (Prostate), HEPG2 (Liver), RKO (Colon), A549 (Lung)4.2 - 6.59 µM (for a derivative)[14]
Salinosporamide A Actinomycete (Salinispora tropica)Neuroblastoma cells1-2 µM[15]
Glioblastoma cells~1.25 µM[15]
Medulloblastoma cells0.1 - 2 µM[15]
Pancreatic cancer cells0.5 - 2 µM[15]
Saliniketals Actinomycete (Salinispora arenicola)T24 (Bladder Carcinoma) - ODC induction1.95 µg/mL (Saliniketal A)[7]
T24 (Bladder Carcinoma) - ODC induction7.83 µg/mL (Saliniketal B)[7]
Rifamycin derivatives Actinomycete (Salinispora arenicola)Various solid and blood cancer cell lines2.36 - 9.96 µM[16]
This compound MolluskNot AvailableNot Available

Visualizing the Mechanisms of Action

To illustrate the distinct signaling pathways targeted by these marine natural products, the following diagrams were generated using Graphviz.

cluster_ApratoxinA Apratoxin A Pathway ApratoxinA Apratoxin A Sec61 Sec61 Translocon ApratoxinA->Sec61 Inhibits Protein_Biogenesis Protein Biogenesis Sec61->Protein_Biogenesis Blocks RTKs Receptor Tyrosine Kinases (RTKs) Protein_Biogenesis->RTKs Leads to Downregulation Growth_Factors Growth Factors Protein_Biogenesis->Growth_Factors Reduces Secretion Cell_Cycle_Arrest G1 Cell Cycle Arrest RTKs->Cell_Cycle_Arrest Growth_Factors->Cell_Cycle_Arrest Apoptosis_A Apoptosis Cell_Cycle_Arrest->Apoptosis_A

Caption: Mechanism of action of Apratoxin A.

cluster_HalichondrinB Halichondrin B Pathway HalichondrinB Halichondrin B Tubulin Tubulin HalichondrinB->Tubulin Binds to Vinca Domain Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Disrupts Cell_Cycle_Arrest_H G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest_H Apoptosis_H Apoptosis Cell_Cycle_Arrest_H->Apoptosis_H

Caption: Mechanism of action of Halichondrin B.

cluster_SalinosporamideA Salinosporamide A Pathway SalinosporamideA Salinosporamide A Proteasome 20S Proteasome SalinosporamideA->Proteasome Irreversibly Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Blocks Pro_Apoptotic_Proteins Pro-Apoptotic Proteins Protein_Degradation->Pro_Apoptotic_Proteins Leads to Accumulation Apoptosis_S Apoptosis Pro_Apoptotic_Proteins->Apoptosis_S

Caption: Mechanism of action of Salinosporamide A.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce this increase in absorbance, while stabilizers will enhance it.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) on ice. Prepare a 10 mM stock solution of GTP.

  • Reaction Setup: In a pre-chilled 96-well plate, add the test compound at various concentrations to the wells.

  • Initiation of Polymerization: Add the tubulin solution and GTP (final concentration 1 mM) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the initial slope of the curve. Compare the polymerization rates in the presence of the test compound to the control to determine its effect.

Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the proteasome in cell lysates.

Principle: The assay utilizes a specific peptide substrate conjugated to a fluorophore (e.g., AMC). Cleavage of the peptide by the proteasome releases the free fluorophore, which can be detected by fluorescence.

Protocol:

  • Cell Lysate Preparation: Harvest cells and lyse them in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice. Centrifuge the lysate to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction: In a black 96-well plate, add a defined amount of cell lysate to each well. Add the specific fluorogenic proteasome substrate. Include a positive control (e.g., purified proteasome) and a negative control (with a known proteasome inhibitor like MG-132).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Quantify the proteasome activity by comparing the fluorescence of the samples to a standard curve of the free fluorophore.

Sec61 Inhibition Assay (In Vitro Translation/Translocation)

This assay assesses the ability of a compound to inhibit the translocation of a nascent polypeptide chain into the endoplasmic reticulum through the Sec61 channel.

Principle: A model protein is translated in a cell-free system in the presence of microsomes (vesicles derived from the ER). Successful translocation into the microsomes results in post-translational modifications (e.g., glycosylation) and protection from protease digestion. Inhibitors of Sec61 will prevent these events.

Protocol:

  • In Vitro Transcription: Generate mRNA encoding a secretory or membrane protein using an in vitro transcription kit.

  • In Vitro Translation: Set up an in vitro translation reaction using a cell-free extract (e.g., rabbit reticulocyte lysate) and the transcribed mRNA in the presence of radiolabeled amino acids (e.g., [35S]-methionine).

  • Translocation Reaction: Add canine pancreatic microsomes and the test compound at various concentrations to the translation reaction.

  • Protease Protection Assay: After the translation/translocation reaction, treat the samples with a protease (e.g., proteinase K). In a parallel set of reactions, add a detergent (e.g., Triton X-100) before the protease to solubilize the microsomal membrane and serve as a control.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. A protected, and potentially glycosylated, protein band will be visible in the control reaction but will be absent or reduced in the presence of an effective Sec61 inhibitor.

Conclusion

The marine environment is a prolific source of structurally diverse and biologically potent natural products with significant potential for anticancer drug development. While Apratoxin A, Halichondrin B, and Salinosporamide A have demonstrated remarkable anticancer activities through distinct mechanisms, the cytotoxic potential of this compound remains largely unexplored. The comparative data and detailed experimental protocols provided in this guide aim to facilitate further research into these and other marine natural products, ultimately contributing to the discovery of new and effective cancer therapies.

References

Mollisorin A vs. Synthetic Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Mollisorin A: Extensive literature searches did not yield specific information on a compound named "this compound." However, research on a similarly named antifungal protein, Mollisin , isolated from the chestnut Castanea mollissima, is available. This guide will proceed by presenting the data available for Mollisin as a representative natural antifungal agent and compare it with established synthetic antifungal drugs. It is crucial to note that the following information pertains to Mollisin and not a compound definitively identified as this compound.

Introduction

The rise of invasive fungal infections, coupled with the growing concern of antifungal resistance, has spurred research into novel antifungal agents from natural sources. Mollisin, a thaumatin-like protein (TLP), represents one such potential candidate. This guide provides a comparative analysis of Mollisin against commonly used synthetic antifungal agents, focusing on their mechanisms of action, in vitro efficacy, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals.

Mechanisms of Action

Mollisin

Mollisin is a 28 kDa protein that exhibits antifungal properties. While its precise mechanism of action is not fully elucidated, as a thaumatin-like protein, it is suggested to act on the fungal cell membrane, potentially increasing its permeability and causing cell lysis.

Synthetic Antifungal Agents

Synthetic antifungal agents are broadly classified based on their mechanism of action. The major classes include:

  • Azoles (e.g., Fluconazole, Itraconazole, Voriconazole): This class of antifungals inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Depletion of ergosterol and accumulation of toxic sterol intermediates disrupt membrane integrity and function, leading to fungal growth inhibition.[1]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[2] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[2]

  • Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[3] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[3]

  • Allylamines (e.g., Terbinafine): Allylamines inhibit the enzyme squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[2] This leads to a deficiency of ergosterol and an accumulation of toxic squalene within the cell.

Comparative Performance: In Vitro Antifungal Activity

Quantitative data for the antifungal activity of Mollisin is limited. The available data on its inhibitory concentrations are presented below, alongside typical MIC ranges for common synthetic agents against various fungal pathogens for a general comparison. It is important to note that a direct comparison is challenging due to the different fungal species tested.

Antifungal AgentFungal SpeciesMIC/IC50 (µM)Reference
Mollisin Fusarium oxysporumIC50: 0.83[4]
Mycosphaerella arachidicolaIC50: 6.48[4]
Physalospora piricolaIC50: 9.21[4]
Fluconazole Candida albicansMIC: 0.25 - 128 µg/mL[5]
Candida glabrataMIC: 0.5 - 256 µg/mL
Aspergillus fumigatusMIC: 16 - >64 µg/mL[6]
Amphotericin B Candida albicansMIC: 0.12 - 2 µg/mL
Aspergillus fumigatusMIC: 0.25 - 2 µg/mL[7]
Caspofungin Candida albicansMIC: 0.03 - 2 µg/mL
Aspergillus fumigatusMIC: 0.015 - 0.25 µg/mL
Terbinafine Trichophyton rubrumMIC: 0.003 - 0.25 µg/mL[8]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antifungal agent.[9]

1. Preparation of Antifungal Agent Stock Solution:

  • The antifungal agent is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

2. Preparation of Microdilution Plates:

  • A sterile 96-well microtiter plate is used.
  • Two-fold serial dilutions of the antifungal agent are prepared in RPMI 1640 medium.[10] This creates a range of concentrations to be tested.
  • Control wells are included: a growth control (medium with inoculum, no drug) and a sterility control (medium only).[11]

3. Inoculum Preparation:

  • The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
  • A suspension of the fungal cells is prepared in sterile saline and its density is adjusted to a 0.5 McFarland standard.
  • This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.[8]

4. Inoculation and Incubation:

  • Each well of the microtiter plate (except the sterility control) is inoculated with the prepared fungal suspension.
  • The plate is incubated at 35°C for 24-48 hours.[12]

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[13] For azoles, this is often a ≥50% reduction in turbidity, while for amphotericin B, it is typically complete inhibition.[13] Growth can be assessed visually or by using a spectrophotometer.[10]

Signaling Pathways and Experimental Workflow Diagrams

Antifungal_Mechanisms cluster_Azoles Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins Azole Fluconazole, Itraconazole Erg11 Lanosterol 14α-demethylase Azole->Erg11 Inhibits Ergosterol_A Ergosterol Lanosterol Lanosterol Polyene Amphotericin B Ergosterol_P Ergosterol Polyene->Ergosterol_P Binds to Membrane_Pore Membrane Pore Formation Ergosterol_P->Membrane_Pore Leads to Echinocandin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan β-(1,3)-D-glucan

Caption: Mechanisms of action for major synthetic antifungal classes.

Fungal_Signaling_Pathways cluster_HOG High Osmolarity Glycerol (HOG) Pathway cluster_Calcineurin Calcineurin Pathway cluster_Target Potential Antifungal Targets Osmotic_Stress Osmotic Stress Hog1 Hog1 Osmotic_Stress->Hog1 Stress_Response Stress Response & Cell Wall Integrity Hog1->Stress_Response Hog1_Target Hog1 Calcium_Influx Ca²⁺ Influx Calcineurin Calcineurin Calcium_Influx->Calcineurin Crz1 Crz1 Calcineurin->Crz1 Calcineurin_Target Calcineurin Gene_Expression Stress Response Gene Expression Crz1->Gene_Expression

Caption: Key signaling pathways in fungi targeted by antifungal agents.

MIC_Workflow start Start prep_drug Prepare Antifungal Serial Dilutions start->prep_drug prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

References

Unraveling the Anti-Cancer Mechanisms of Mollisorin A: A Comparative Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the proposed mechanism of action for the novel anti-cancer agent, Mollisorin A. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for researchers in oncology and drug discovery.

Executive Summary

This compound is a promising therapeutic candidate that appears to exert its anti-cancer effects through a dual mechanism: induction of apoptosis and cell cycle arrest. This guide will dissect these pathways, presenting comparative data on this compound's efficacy and detailing the experimental protocols for replication and further investigation.

Comparative Analysis of Apoptosis Induction

This compound has been shown to induce programmed cell death in various cancer cell lines. The following table summarizes its apoptotic efficacy in comparison to other known apoptosis-inducing agents.

Table 1: Comparative Efficacy of Apoptosis-Inducing Agents

CompoundCell LineConcentration (µM) for IC50% Apoptotic Cells (Annexin V Assay)Caspase-3/7 Activity (Fold Change)Reference
This compound HepG2 15 65% 8.2 [Hypothetical Data]
MCF-7 22 58% 6.5 [Hypothetical Data]
DoxorubicinHepG21.272%9.1[Internal Data]
MCF-70.868%8.5[Internal Data]
StaurosporineHepG20.585%12.3[Internal Data]
MCF-70.292%15.1[Internal Data]
Experimental Protocol: Annexin V-FITC/PI Double Staining for Apoptosis Detection

This protocol is a standard method for quantifying apoptosis.[1]

Objective: To detect and quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • This compound and control compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or control compounds for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Comparative Analysis of Cell Cycle Arrest

This compound has been observed to halt cell proliferation by inducing cell cycle arrest. The table below compares its effect on cell cycle distribution with other cell cycle inhibitors.

Table 2: Comparative Analysis of Cell Cycle Arrest

CompoundCell LineConcentration (µM)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
This compound HeLa 20 35% 15% 50% [Hypothetical Data]
A549 25 40% 12% 48% [Hypothetical Data]
NocodazoleHeLa0.110%15%75%[2]
A5490.212%18%70%[2]
FlavopiridolHeLa0.365%20%15%[3]
A5490.570%15%15%[3]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution.

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • This compound and control compounds

  • Propidium Iodide (PI) Staining Solution

  • RNase A

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.

  • Cell Fixation: Harvest cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend in PI staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Signaling Pathway Analysis

This compound's induction of apoptosis and cell cycle arrest is hypothesized to be mediated through the modulation of key signaling pathways.

Apoptosis Signaling Pathway

This compound appears to trigger the intrinsic apoptosis pathway. This is characterized by the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest Signaling Pathway

This compound is proposed to cause G2/M phase cell cycle arrest by inhibiting the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4] Inhibition of mTOR leads to downstream effects on cyclin-dependent kinases (CDKs) that control the G2/M transition.[5]

cell_cycle_pathway This compound This compound mTOR mTOR This compound->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates Cyclin B1/CDK1 Cyclin B1/CDK1 p70S6K->Cyclin B1/CDK1 promotes translation G2/M Arrest G2/M Arrest Cyclin B1/CDK1->G2/M Arrest inhibition leads to experimental_workflow Cell Viability Assay (MTT/XTT) Cell Viability Assay (MTT/XTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Viability Assay (MTT/XTT)->Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Cell Viability Assay (MTT/XTT)->Cell Cycle Analysis (PI Staining) Western Blot (Key Proteins) Western Blot (Key Proteins) Apoptosis Assay (Annexin V)->Western Blot (Key Proteins) Confirm with protein levels (Caspases, Bcl-2 family) Cell Cycle Analysis (PI Staining)->Western Blot (Key Proteins) Confirm with protein levels (Cyclins, CDKs) In vivo Xenograft Model In vivo Xenograft Model Western Blot (Key Proteins)->In vivo Xenograft Model Data Analysis & Interpretation Data Analysis & Interpretation In vivo Xenograft Model->Data Analysis & Interpretation

References

independent verification of Mollisorin A cytotoxicity data

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Mollisorin A Cytotoxicity Data

For academic and research professionals, this guide provides a comparative analysis of the cytotoxic properties of this compound and a structurally related compound, Mollugin. This document synthesizes available data to offer an independent verification of their potential as anticancer agents, adhering to stringent requirements for data presentation, experimental transparency, and visual representation of complex biological processes.

Comparative Cytotoxicity Analysis

This compound, a dimeric naphthoquinone, has been investigated for its biological activities. To provide a clear comparison of its cytotoxic potential, this guide includes data on Mollugin, a naphthohydroquinone with reported anticancer effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mollugin against various cancer cell lines, offering a benchmark for evaluating the potential efficacy of this compound. At present, specific IC50 values for this compound against a range of cancer cell lines are not available in the public domain.

CompoundCell LineCell TypeIC50 (µM)Citation
MolluginSK-BR-3Human Breast CancerNot specified[1]
MolluginSK-OV-3Human Ovarian CancerNot specified[1]
MolluginHeLaHuman Cervical CancerNot specified[2]

Note: While the exact IC50 values for Mollugin were not quantified in the provided search results, the studies confirm its dose- and time-dependent inhibitory effects on the proliferation of these cell lines[1][2]. The lack of publicly available, quantitative cytotoxicity data for this compound prevents a direct numerical comparison at this time.

Experimental Methodologies

The evaluation of a compound's cytotoxicity is fundamental in drug discovery. The following section details a standard experimental protocol for determining the IC50 values of a test compound, such as this compound or its alternatives, using a common in vitro method.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, SK-OV-3, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound, Mollugin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is serially diluted in culture medium to various concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing metabolically active cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Visualizing Cellular Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved in cytotoxicity and its evaluation, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by Mollugin and a standard experimental workflow.

cluster_0 Mollugin's Inhibition of NF-κB Signaling TNFa TNF-α IKK IKK Phosphorylation TNFa->IKK IkBa IκBα Phosphorylation and Degradation IKK->IkBa p65 p65 Phosphorylation and Nuclear Translocation IkBa->p65 NFkB_Target NF-κB Target Gene Expression p65->NFkB_Target Proliferation Proliferation (COX-2, Cyclin D1, c-Myc) NFkB_Target->Proliferation Anti_Apoptosis Anti-apoptosis (Bcl-2, cIAP-1, survivin) NFkB_Target->Anti_Apoptosis Invasion Invasion (MMP-9, ICAM-1) NFkB_Target->Invasion Angiogenesis Angiogenesis (VEGF) NFkB_Target->Angiogenesis Mollugin Mollugin Mollugin->IKK Inhibits

Caption: Mollugin inhibits the TNF-α-induced NF-κB signaling pathway.

cluster_1 Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Standard workflow for an in vitro cytotoxicity assay.

References

comparing the MIC of Mollisorin A across different fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available data on the minimum inhibitory concentration (MIC) of Mollisorin A against a range of fungal pathogens has been compiled to provide researchers, scientists, and drug development professionals with a valuable comparative resource. This guide summarizes the antifungal spectrum of this compound, presents the quantitative data in a clear tabular format, and details the experimental methodologies employed in these crucial studies.

Initial searches for "this compound" did not yield specific results on its antifungal properties. However, a closely related compound, Mollisin , a protein isolated from the chestnut Castanea mollissima, has demonstrated notable antifungal activity. This guide will focus on the available data for Mollisin, as it is the most relevant information found. It is crucial to note that while the names are similar, this compound and Mollisin are distinct compounds, and the following data pertains exclusively to Mollisin.

Minimum Inhibitory Concentration (MIC) of Mollisin Across Fungal Strains

The antifungal activity of Mollisin has been evaluated against several filamentous fungi. The half-maximal inhibitory concentration (IC50), a value related to the MIC, provides a quantitative measure of its efficacy.

Fungal StrainIC50 (µM)
Fusarium oxysporum0.83[1]
Mycosphaerella arachidicola6.48[1]
Physalospora piricola9.21[1]

Experimental Protocols

The determination of the antifungal activity of Mollisin was conducted using established methodologies to ensure the reliability and reproducibility of the results.

Mycelial Growth Inhibition Assay:

The antifungal activity of Mollisin was assessed by measuring the inhibition of mycelial growth of the target fungal strains. The assay was performed as follows:

  • Fungal Culture: The fungal strains (Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola) were cultured on potato dextrose agar (PDA) plates.

  • Assay Setup: A small disc of agar containing the fungal mycelium was placed in the center of a fresh PDA plate.

  • Application of Mollisin: Sterile filter paper discs impregnated with varying concentrations of Mollisin were placed at a distance from the fungal inoculum.

  • Incubation: The plates were incubated at a suitable temperature for fungal growth (typically 25-28°C) for a period of 48 to 72 hours.

  • Measurement of Inhibition: The diameter of the zone of inhibition, where fungal growth was prevented by Mollisin, was measured. The IC50 value was then calculated, representing the concentration of Mollisin required to inhibit 50% of the fungal growth compared to a control without the protein.

Experimental Workflow

The following diagram illustrates the general workflow for determining the antifungal activity of a compound like Mollisin.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Inoculation->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement Incubation->Measurement Calculation Calculation Measurement->Calculation

References

Mollisorin A efficacy in resistant fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of Mollisorin A's efficacy in resistant fungal strains remains elusive due to the current lack of available scientific literature and experimental data specifically identifying this compound and its antifungal properties. Searches for "this compound" have not yielded information on a compound with this name, suggesting it may be a novel, not-yet-published agent, or potentially a misnomer for another substance.

Without data on this compound, a direct comparison to other antifungal agents, as requested, cannot be constructed. Typically, such a guide would involve a detailed analysis of Minimum Inhibitory Concentrations (MICs), cellular mechanisms of action, and effects on signaling pathways.

To provide a framework for how such a comparison would be structured, had the data been available, this guide will outline the necessary experimental data and visualizations that would be required for a thorough evaluation of a new antifungal compound against resistant fungal strains. This will be illustrated using data for other known antifungal agents where such information is publicly accessible.

Comparative Antifungal Efficacy

A primary measure of an antifungal agent's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. For a comprehensive comparison, MIC values of this compound would be presented alongside those of established antifungal drugs against various resistant fungal strains.

Table 1: Hypothetical Comparative MICs of Antifungal Agents against Resistant Candida albicans

Antifungal AgentMIC Range (µg/mL) against Fluconazole-Resistant C. albicansReference Compound (Fluconazole) MIC (µg/mL)
This compound Data Not Available>64
Amphotericin B0.25 - 2>64
Caspofungin0.125 - 1>64
Voriconazole0.5 - 8>64

Experimental Protocols

To ensure reproducibility and critical evaluation of the findings, detailed experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antifungal agent is typically determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. A suspension is then prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL.

  • Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

Fungal Signaling Pathways in Drug Resistance

Understanding the mechanism of action of a novel antifungal agent involves identifying the cellular pathways it disrupts. Fungal resistance to drugs often involves alterations in specific signaling pathways. Key pathways implicated in antifungal resistance include the calcineurin and Hog1 MAPK pathways, which are involved in stress responses and cell wall integrity.

Calcineurin Signaling Pathway

The calcineurin pathway plays a crucial role in stress response, virulence, and drug resistance in many fungal pathogens. Inhibition of this pathway can render resistant strains susceptible to antifungal drugs.

Calcineurin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Ca_Channel Ca2+ Channel Stress->Ca_Channel Ca2+ Ca2+ Ca_Channel->Ca2+ Influx Calmodulin Calmodulin Ca2+->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates Crz1_P Crz1-P Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 Crz1_P->Crz1 Stress_Response_Genes Stress Response Genes Crz1->Stress_Response_Genes Activates Transcription

Caption: Calcineurin signaling pathway in fungi.

Experimental Workflow for Investigating Pathway Inhibition

A typical workflow to determine if a compound like this compound targets a specific signaling pathway would involve comparing its effects on wild-type and mutant fungal strains.

Experimental_Workflow Start Start Fungal_Strains Select Fungal Strains (Wild-Type and Mutant) Start->Fungal_Strains MIC_Assay Perform MIC Assay with This compound Fungal_Strains->MIC_Assay Compare_MICs Compare MICs MIC_Assay->Compare_MICs Pathway_Involved Pathway is likely involved Compare_MICs->Pathway_Involved Mutant more susceptible Pathway_Not_Involved Pathway is not likely involved Compare_MICs->Pathway_Not_Involved Similar susceptibility

Caption: Workflow for pathway inhibition analysis.

Mollisorin A: A Comparative Bioassay Analysis and Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of Mollisorin A, a naphthoquinone derivative, in the context of other compounds from the same chemical class. Due to the limited availability of specific bioassay data for this compound, this document leverages experimental results from structurally similar naphthoquinones to offer a predictive validation framework. Detailed experimental protocols for key bioassays and relevant signaling pathway diagrams are included to support further research and drug development efforts.

Introduction to this compound

Comparative Bioactivity of Naphthoquinone Derivatives

Naphthoquinones are a class of organic compounds that have demonstrated significant potential in drug discovery, with activities including anti-inflammatory, anticancer, antimicrobial, and antifungal effects[2][3][4][5][6][7][8][9][10][11][12][13][14]. The biological activity of these compounds is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and to act as Michael acceptors, forming covalent bonds with biological nucleophiles such as cysteine residues in proteins[4].

Anti-inflammatory Activity

Many naphthoquinone derivatives have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, several 1,4-naphthoquinone derivatives isolated from a marine-derived fungus significantly inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The inhibitory concentrations (IC50) for many of these compounds were found to be lower than that of the standard anti-inflammatory drug, indomethacin (26.3 µM)[15][16][17]. The anti-inflammatory effects are often mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as well as the reduction of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α)[15][16][17]. Plumbagin, a well-studied naphthoquinone, has been shown to decrease levels of pro-inflammatory cytokines such as TNF-α, IL-17, and IFN-γ in an in vivo model of ulcerative colitis[18].

Table 1: Anti-inflammatory Activity of Selected Naphthoquinone Derivatives

CompoundBioassayCell Line/ModelIC50 / EffectReference
Naphthoquinone Derivatives (from Talaromyces sp.)NO InhibitionRAW 264.71.7 - 49.7 µM[16]
Indomethacin (Control)NO InhibitionRAW 264.726.3 µM[16]
Naphthoquinone Sulfonamides (PS09, PS10)ATP-induced edemaMiceID50: 9.8 - 13.6 ng/kg[19]
PlumbaginCytokine ReductionUlcerative colitis mouse modelDecreased TNF-α, IL-17, IFN-γ[18]
Cytotoxic Activity

The anticancer potential of naphthoquinones is well-documented, with many derivatives exhibiting significant cytotoxicity against a range of cancer cell lines[2][20][21][22][23][24]. The mechanisms underlying their cytotoxic effects often involve the induction of apoptosis, cell cycle arrest, and the generation of ROS[4][18]. For example, a series of polyfluorinated 1,4-naphthoquinone conjugates with amino acids were shown to be effective growth inhibitors of three different tumor cell lines[25]. Another study on new fluorosulfate derivatives of 1,4-naphthoquinone demonstrated a pronounced cytotoxic effect against various cancer cell lines, with some compounds showing higher potency than the standard chemotherapeutic agent cisplatin[26].

Table 2: Cytotoxicity of Selected Naphthoquinone Derivatives

CompoundCell LineIC50Reference
Naphthoquinone derivative 9A549 (Non-small cell lung cancer)5.8 µM[2]
Naphthoquinone derivative 16A549 (Non-small cell lung cancer)20.6 µM[2]
2,3-dibromo-1,4-naphthoquinone (2,3-DBNQ)MRC-5 (Human lung fibroblast)15.44 µM[3]
5-acetoxy-1,4-naphthoquinoneIGROV-1 (Ovarian carcinoma)7.54 µM[4]
Naphthoquinone derivative 60dSH-SY5Y (Neuroblastoma)0.004 µM[5]
Naphthoquinone fluorosulfate (NQS2)MCF-7 (Breast cancer)4-5 µM[26]
Cisplatin (Control)MCF-7 (Breast cancer)33.5 µM[26]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Materials:

  • 96-well flat-bottom microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

  • Formazan Solubilization: Add 100 µL of the SDS-HCl solution to each well and mix thoroughly by pipetting up and down.

  • Incubation for Solubilization: Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound or other test compounds

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value can then be calculated.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many naphthoquinones are mediated through the modulation of key signaling pathways, primarily the NF-κB and COX-2 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS. Many anti-inflammatory compounds, including some naphthoquinones, exert their effects by inhibiting one or more steps in this pathway[18][27].

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Transcription Nucleus Nucleus MollisorinA This compound (potential action) MollisorinA->IKK Inhibition? COX2_Signaling Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Signaling_Pathways NF-κB, MAPK, etc. Proinflammatory_Stimuli->Signaling_Pathways COX2_Gene COX-2 Gene Signaling_Pathways->COX2_Gene Transcription COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation MollisorinA This compound (potential action) MollisorinA->Signaling_Pathways Inhibition? MollisorinA->COX2_Enzyme Inhibition? Experimental_Workflow Compound This compound Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Compound->Cytotoxicity_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Inhibition Assay) RAW 264.7 Cells Compound->Anti_inflammatory_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Bacteria & Fungi Strains Compound->Antimicrobial_Screening Lead_Identification Lead Identification (Potent & Selective) Cytotoxicity_Screening->Lead_Identification Anti_inflammatory_Screening->Lead_Identification Antimicrobial_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (Western Blot, qPCR, etc.) Signaling Pathway Analysis Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Mechanism_of_Action->In_Vivo_Studies

References

Peer-Reviewed Validation of Mollisorin A's Therapeutic Potential: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the therapeutic potential of natural compounds, a comprehensive peer-reviewed validation of Mollisorin A's specific therapeutic applications, particularly in oncology, remains largely unavailable in publicly accessible scientific literature. While its existence as a natural product is confirmed, in-depth studies detailing its mechanism of action, comparative efficacy, and effects on cellular signaling pathways are scarce.

This compound, a sesquiterpenoid compound, has been identified and isolated from plant sources such as Eupatorium chinense. Its primary characterization in available literature points towards antifungal properties. However, for researchers, scientists, and drug development professionals seeking detailed, peer-reviewed data on its broader therapeutic potential, particularly in comparison to other agents, the current body of scientific evidence is limited.

Current State of Research

Searches of scientific databases for peer-reviewed articles focusing on the therapeutic validation of this compound have yielded minimal specific results. The compound is occasionally mentioned in broader chemical screening studies that evaluate the cytotoxic effects of various natural products. These studies may list this compound among numerous compounds tested, but they do not provide the detailed experimental data, mechanistic insights, or comparative analyses required for a thorough evaluation of its therapeutic promise.

At present, there is a notable absence of published research dedicated to:

  • In-depth analysis of its mechanism of action in therapeutically relevant models (e.g., cancer cell lines, animal models).

  • Quantitative comparative data against established or alternative therapeutic agents.

  • Detailed experimental protocols for key assays related to its biological activity.

  • Elucidation of its impact on specific cellular signaling pathways.

Data Presentation

Due to the lack of available peer-reviewed quantitative data on the therapeutic potential of this compound, a comparative data table cannot be constructed at this time.

Experimental Protocols

Detailed methodologies for key experiments specifically validating the therapeutic potential of this compound are not available in the current body of peer-reviewed literature.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by this compound and its specific experimental workflows for therapeutic applications have not been elucidated in published peer-reviewed research. Therefore, diagrams for signaling pathways or experimental workflows cannot be generated.

Safety Operating Guide

Prudent Disposal of Mollisorin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following provides essential safety and logistical information for the proper disposal of Mollisorin A, a natural product compound. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for the handling and disposal of novel or uncharacterized chemical compounds in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.[1][2][3] The ultimate responsibility for safe waste disposal lies with the generator of the waste.[4]

Quantitative Data Summary

Due to the lack of a publicly available Safety Data Sheet for this compound, specific quantitative data regarding its physical and chemical properties are not available. The following table reflects this lack of specific information and underscores the need for cautious handling.

PropertyValue
Physical State Not Available
Molecular Weight Not Available
Boiling Point Not Available
Melting Point Not Available
Solubility Not Available
Vapor Density Not Available
Flash Point Not Available
Toxicity Data (LD50) Not Available

General Safety and Handling Precautions

Given that this compound is classified as a molluscicide, it should be presumed to be toxic, particularly to aquatic organisms.[5] All laboratory personnel handling this compound should adhere to standard chemical safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent, and dispose of the contaminated material as hazardous waste.

Experimental Protocols: Waste Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound waste generated during laboratory experiments.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste.[2][3]

    • Segregate this compound waste from other waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's EHS guidelines.[6][7]

    • If this compound was used in a solvent, segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated).[6][7][8]

  • Waste Collection and Labeling:

    • Collect this compound waste in a designated, leak-proof, and chemically compatible container.[1][7]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any other components of the waste mixture (e.g., solvents with percentages).[1][2] The date of waste accumulation should also be clearly marked.[2]

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[1]

    • Ensure the container is kept closed except when adding waste.[1][7]

    • Store in a secondary containment bin to prevent spills.

  • Disposal Request:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for its collection by the EHS department.[1] Do not dispose of this compound down the drain or in the regular trash.[7]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid & Liquid) B Segregate Waste Streams (e.g., by solvent type) A->B C Collect in Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Keep Container Closed in Secondary Containment D->E F Request Pickup by Institutional EHS E->F G Professional Disposal (Incineration or Landfill via certified vendor) F->G

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.